3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUNWRHRAQZLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152968 | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-75-6 | |
| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.543 | |
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| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6Y7JRT9PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a derivative of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This document collates available data on its physicochemical characteristics, synthesis, and potential biological activities, with a focus on its relevance to pharmaceutical research and development. The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, known to impart a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide aims to be a foundational resource for researchers investigating this compound and its potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. The available data, including experimentally determined and predicted values, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | - |
| Molecular Weight | 206.20 g/mol | - |
| CAS Number | 5403-95-2 | - |
| Melting Point | 195-197 °C (for the chloro- precursor) | |
| Density (Predicted) | 1.358 g/cm³ (for the chloro- precursor) | |
| pKa (Predicted) | 12.67 ± 0.20 | |
| LogP (Predicted) | ~1.2 | [3] |
| Water Solubility | High (enhanced by the polar hydroxyethyl group) | [3] |
| Bioavailability (in silico) | >80% (predicted for 3-substituted derivatives) | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes developed for N-substituted quinazolinediones.
Synthetic Workflow
A common approach involves the reaction of an anthranilic acid derivative with a suitable reagent to form the heterocyclic core, followed by or concurrent with the introduction of the 2-hydroxyethyl side chain.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione and its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known mechanisms of action for the quinazoline-2,4(1H,3H)-dione scaffold. Direct experimental data on the specific compound, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, is limited in the public domain. The information presented herein is aggregated from studies on structurally related derivatives and is intended to guide future research and hypothesis testing for the compound of interest.
Introduction
The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[2][3][4] The therapeutic diversity of these derivatives stems from their ability to interact with a wide array of biological targets, thereby modulating multiple cellular signaling pathways. This technical guide synthesizes the current understanding of the mechanisms of action attributed to quinazoline-2,4(1H,3H)-dione derivatives, providing a foundational framework for investigating the specific properties of this compound.
Core Mechanisms of Action of Quinazoline-2,4(1H,3H)-dione Derivatives
The biological effects of quinazoline-2,4(1H,3H)-dione derivatives are multifaceted, with different analogs exhibiting distinct target specificities. The primary mechanisms of action can be broadly categorized into enzymatic inhibition and modulation of cellular signaling pathways.
Enzyme Inhibition
A significant number of quinazoline-2,4(1H,3H)-dione derivatives exert their therapeutic effects through the inhibition of key enzymes implicated in disease pathogenesis.
-
Tyrosine Kinase Inhibition: Several derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical regulators of cellular growth, proliferation, and differentiation. Notably, some analogs act as dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor angiogenesis and metastasis.[2]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and are validated targets in oncology. Certain quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit these enzymes, potentially leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms.[1]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Inhibition of HDACs, such as HDAC6, by quinazoline-2,4(1H,3H)-dione derivatives can lead to changes in gene expression, resulting in anti-tumor effects.[1]
-
Carbonic Anhydrase Inhibition: Some derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, which are involved in tumor progression and pH regulation in the tumor microenvironment.[1]
-
Sodium-Hydrogen Exchanger (NHE-1) Inhibition: Guanidine-containing derivatives of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of NHE-1, a membrane protein involved in intracellular pH regulation.[5][6] This inhibition has been linked to anti-inflammatory and cardioprotective effects.[5][6]
-
Bacterial Gyrase and Topoisomerase IV Inhibition: In the realm of infectious diseases, certain quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][7]
-
MutT Homologue 1 (MTH1) Inhibition: Some 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential inhibitors of MTH1, an enzyme that prevents the incorporation of damaged nucleotides into DNA, thereby suggesting a role in cancer therapy.[8]
Modulation of Signaling Pathways
Quinazoline-2,4(1H,3H)-dione derivatives can significantly impact cellular function by modulating key signaling cascades.
-
Wnt Signaling Pathway: The Wnt signaling pathway is fundamental in embryonic development and is often dysregulated in cancer. Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to inhibit this pathway, thereby suppressing cancer cell proliferation and survival.[1][2]
-
STAT3 and FOXO3a Signaling: In hepatocellular carcinoma, quinazoline-2,4(1H,3H)-dione has been identified as a potential therapeutic agent through its interaction with STAT3 and FOXO3a, two key molecular drivers of this cancer.[2]
Quantitative Data on Quinazoline-2,4(1H,3H)-dione Derivatives
The following table summarizes the reported biological activities of various quinazoline-2,4(1H,3H)-dione derivatives from the literature. This data provides a comparative landscape of the potency and selectivity of different analogs.
| Derivative | Target(s) | Activity | Cell Line/Model | Reference |
| 3-substituted derivatives | c-Met, VEGFR-2 | IC50 range: 0.052–0.084 µM | In vitro kinase assays | [2] |
| Guanidine derivative (Compound 11) | Pro-inflammatory activation | IC50: 15.64 µM | LPS-stimulated murine macrophages | [6] |
| 3-(arylamino) derivatives | MTH1 | Binding Free Energy: -36.75 to -53.66 kcal/mol | In silico MM-GBSA | [8] |
| Fluoroquinolone-like derivatives | Escherichia coli | MIC: 65 mg/mL | Bacterial culture | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the literature for the evaluation of quinazoline-2,4(1H,3H)-dione derivatives.
In Vitro Tyrosine Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific tyrosine kinase (e.g., c-Met, VEGFR-2).
-
Materials: Recombinant human kinase, substrate peptide, ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
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Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using the detection system.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Wnt Signaling Assay
-
Objective: To assess the effect of a compound on the Wnt signaling pathway in a cellular context.
-
Materials: A cancer cell line with a reporter gene for Wnt pathway activity (e.g., TOP/FOP-Flash reporter assay), cell culture medium, test compound, and a luciferase assay system.
-
Procedure:
-
Seed the reporter cell line in a multi-well plate and allow cells to attach.
-
Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubate for a sufficient period to allow for changes in reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the TOP-Flash (Wnt-responsive) signal to the FOP-Flash (negative control) signal.
-
Calculate the effect of the compound on Wnt signaling activity relative to the vehicle control.
-
NHE-1 Inhibition Assay
-
Objective: To measure the inhibitory effect of a compound on the Na+/H+ exchanger 1.
-
Materials: Rabbit platelets, BCECF-AM (pH-sensitive fluorescent dye), assay buffer, and a fluorescence plate reader.
-
Procedure:
-
Isolate and prepare rabbit platelets.
-
Load the platelets with the BCECF-AM dye.
-
Induce intracellular acidification.
-
Monitor the recovery of intracellular pH over time in the presence and absence of the test compound using a fluorescence plate reader.
-
The rate of pH recovery is indicative of NHE-1 activity. Calculate the percent inhibition by the test compound.
-
Visualizing the Mechanisms of Action
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.
Figure 1: Overview of cellular targets and pathways modulated by quinazoline-2,4(1H,3H)-dione derivatives.
Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The quinazoline-2,4(1H,3H)-dione scaffold represents a rich source of biologically active molecules with the potential for development into novel therapeutics for a range of diseases. The diverse mechanisms of action, from enzyme inhibition to the modulation of critical signaling pathways, underscore the versatility of this chemical entity.
For the specific compound, this compound, a systematic investigation is warranted. Future research should focus on:
-
Target Identification and Validation: Employing unbiased screening approaches, such as proteomics and chemical genetics, to identify the direct binding partners of the compound.
-
In Vitro and In Vivo Efficacy Studies: Evaluating the compound's activity in relevant disease models to establish a clear pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.
By building upon the extensive knowledge base of the quinazoline-2,4(1H,3H)-dione class, the therapeutic potential of this compound can be thoroughly elucidated, paving the way for its potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline-2,4-dione Core: A Technical Guide to its Discovery, History, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline-2,4-dione scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry for over a century. Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug discovery is a testament to its versatile and enduring nature. This technical guide provides an in-depth exploration of the discovery and history of quinazoline-2,4-diones, detailing the evolution of their synthesis and the expanding understanding of their vast pharmacological potential.
Early Discovery and the Dawn of Quinazoline Chemistry
The story of quinazoline-2,4-diones is intrinsically linked to the broader history of quinazoline chemistry, which began in the mid-19th century. The first foray into this heterocyclic family was in 1869, when Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[1] This pioneering work laid the groundwork for future explorations of this novel ring system.
The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[2] A more practical synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[2]
The specific quinazoline-2,4-dione core, also historically known as benzoylene urea, was first synthesized through methods developed in the late 19th and early 20th centuries. One of the earliest methods involved the fusion of anthranilic acid with urea.[3][4] Another key early synthesis was the reaction of anthranilic acid with potassium cyanate, a method detailed by Bogert and Scatchard in 1919, which provided a reliable route to this important scaffold.[3][4]
dot digraph "Historical Timeline of Key Quinazoline Syntheses" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
griess [label="1869: Griess\nFirst Quinazoline Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; bischler [label="1895: Bischler & Lang\nParent Quinazoline", fillcolor="#FBBC05", fontcolor="#202124"]; gabriel [label="1903: Gabriel\nImproved Quinazoline Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; bogert [label="1919: Bogert & Scatchard\nQuinazoline-2,4-dione (Benzoylene Urea)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
griess -> bischler [label="Foundation"]; bischler -> gabriel [label="Improvement"]; griess -> bogert [label="Derivative Synthesis"]; } caption: "Key milestones in the early synthesis of the quinazoline framework."
Evolution of Synthetic Methodologies
The synthetic routes to quinazoline-2,4-diones have evolved significantly from the early methods. While the fundamental approach of cyclizing anthranilic acid derivatives remains central, modern organic chemistry has introduced a plethora of more efficient, versatile, and environmentally friendly strategies.
Historical Synthetic Protocols
2.1.1. Synthesis of Quinazoline-2,4-dione (Benzoylene Urea) from Anthranilic Acid and Potassium Cyanate (Adapted from Bogert and Scatchard, 1919)
This method represents a classic and historically significant approach to the synthesis of the quinazoline-2,4-dione core.
Experimental Protocol:
-
A mixture of anthranilic acid (0.146 mole) in 700 mL of warm water (35°C) and 11 mL of glacial acetic acid is stirred mechanically and allowed to cool to room temperature.
-
A freshly prepared solution of potassium cyanate (0.185 mole) in 50 mL of water is then added dropwise with stirring over a period of fifteen to twenty minutes.
-
The resulting pasty mixture is stirred for an additional twenty minutes.
-
Flaked sodium hydroxide (5 moles) is added slowly in small portions while maintaining the temperature below 40°C with external cooling.
-
A fine granular precipitate of the hydrated monosodium salt of benzoylene urea forms.
-
After cooling overnight, the precipitated sodium salt is collected by filtration.
-
The salt is dissolved in 1 L of hot water (90–95°C), and the solution is filtered and heated to boiling.
-
The benzoylene urea is precipitated by the addition of dilute sulfuric acid (1:1) with vigorous stirring until the solution is acidic to litmus.
-
The product, which separates as a hydrate, is collected by filtration, washed with water, and dried at 100°C.[3][4]
| Starting Materials | Reagents | Product | Yield | Melting Point | Reference |
| Anthranilic Acid | Potassium Cyanate, Acetic Acid, Sodium Hydroxide, Sulfuric Acid | Quinazoline-2,4(1H,3H)-dione | 82-87% | >350°C | [3][4] |
Modern Synthetic Strategies
Contemporary methods for the synthesis of quinazoline-2,4-diones focus on improving yields, reducing reaction times, and increasing substrate scope. These often involve one-pot procedures and the use of various catalysts.
2.2.1. One-Pot Synthesis from Anthranilic Acid Derivatives and Potassium Cyanate in Water
An eco-efficient, one-pot synthesis has been developed that proceeds at room temperature in water. This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which then undergo cyclization with sodium hydroxide. The final product is obtained by acidification with hydrochloric acid.[5]
Experimental Protocol:
-
To a suspension of an anthranilic acid derivative (1.0 mmol) in water (5 mL), a solution of potassium cyanate (1.2 mmol) in water (2 mL) is added.
-
The mixture is stirred at room temperature for 2 hours.
-
A solution of sodium hydroxide (2.0 mmol) in water (2 mL) is added, and the mixture is stirred for another 2 hours.
-
The reaction mixture is acidified with 2 M HCl to a pH of 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the quinazoline-2,4(1H,3H)-dione.[5]
| Starting Material Example | Product Example | Yield | Reference |
| Anthranilic acid | Quinazoline-2,4(1H,3H)-dione | 98% | [5] |
| 5-Bromoanthranilic acid | 6-Bromoquinazoline-2,4(1H,3H)-dione | 97% | [5] |
dot digraph "Modern Synthetic Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Anthranilic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="One-Pot Reaction\n(e.g., KOCN, NaOH, HCl in Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Quinazoline-2,4-dione\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents [label="Reactants"]; reagents -> product [label="High Yield"]; } caption: "A generalized workflow for modern one-pot synthesis."
Pharmacological History: From Traditional Medicine to Targeted Therapies
The recognition of the biological significance of the quinazoline scaffold predates its chemical synthesis, with a long history of use in traditional medicine.
Natural Products and Traditional Uses
The quinazoline alkaloid vasicine is a prominent natural product found in the plant Justicia adhatoda (also known as Adhatoda vasica).[6][7] For centuries, this plant has been used in Ayurvedic and Unani systems of medicine to treat respiratory ailments such as coughs, colds, asthma, and bronchitis.[7][8] The leaves of the plant, rich in vasicine, possess expectorant and bronchodilator properties.[8] This historical use provided an early indication of the potent biological activities associated with the quinazoline core.
The Rise of Synthetic Quinazolines in Medicine
The therapeutic potential of synthetic quinazoline derivatives began to be realized in the mid-20th century. A significant breakthrough was the development of prazosin, a quinazoline derivative, as an antihypertensive agent.[9][10] Clinical studies in the 1970s demonstrated its efficacy in lowering blood pressure.[9][11][12] Prazosin and its analogues, such as terazosin and doxazosin, act as α1-adrenergic receptor antagonists.[13]
The Modern Era: Anticancer and Beyond
In recent decades, quinazoline-2,4-dione derivatives have emerged as a highly versatile scaffold in the development of targeted therapies, particularly in oncology. A multitude of derivatives have been synthesized and evaluated for a wide range of biological activities.
Table of Reported Biological Activities of Quinazoline-2,4-dione Derivatives:
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | [1][14] |
| Antimicrobial | Infectious Diseases | [1] |
| Antihypertensive | Cardiovascular | [1][15][16][17] |
| Anticonvulsant | Neurology | [1] |
| Anti-inflammatory | Immunology | [1] |
| PARP Inhibition | Oncology | [14] |
| EGFR Inhibition | Oncology | [18][19][20][21] |
The discovery that certain 4-anilinoquinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase was a landmark achievement.[18][20] This led to the development of a new class of targeted anticancer drugs, including gefitinib and erlotinib, for the treatment of non-small-cell lung cancer.[20]
Mechanism of Action: EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[22] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[18] Quinazoline-based inhibitors are designed to compete with ATP at its binding site in the intracellular tyrosine kinase domain of EGFR, thereby blocking the downstream signaling cascade.[22]
dot digraph "EGFR Signaling Pathway Inhibition" { node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
EGF [label="EGF (Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinazoline-2,4-dione\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="Inhibition of\nPhosphorylation", shape=plaintext, fontcolor="#EA4335"];
EGF -> EGFR; EGFR -> Dimerization; Dimerization -> Downstream; Downstream -> Proliferation; Inhibitor -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, label="Blocks ATP Binding"]; Dimerization -> Block [style=invis]; } caption: "Inhibition of the EGFR signaling pathway by quinazoline-2,4-dione derivatives."
Conclusion
The journey of quinazoline-2,4-diones from their 19th-century synthesis to their current status as a "privileged scaffold" in drug discovery highlights a remarkable evolution in chemical synthesis and pharmacological understanding. The rich history of this compound class, rooted in both traditional medicine and pioneering organic chemistry, continues to inspire the development of novel therapeutics for a wide range of diseases. The versatility and adaptability of the quinazoline-2,4-dione core ensure its continued relevance in the future of medicinal chemistry.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Roots: Justicia Adhatoda | LGC Standards [lgcstandards.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adhatoda vasica| BioCrick [biocrick.com]
- 7. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miduty.in [miduty.in]
- 9. Effects of prazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of prazosin as initial antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prazosin in hypertension. Part II. Effects of the initial dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prazosin first dose phenomenon during combined treatment with a beta-adrenoceptor blocker in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antihypertensive Screening of New Derivatives of Quinazolines Linked with Isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. Synthesis and antihypertensive activity of some new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 19. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: Synthesis, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological applications of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione. This molecule belongs to the quinazolinedione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.
Chemical Structure and Properties
This compound is a derivative of quinazoline-2,4(1H,3H)-dione with a 2-hydroxyethyl group substituted at the N-3 position. This substitution enhances the molecule's polarity and provides a reactive handle for further chemical modifications.
Chemical Structure:
Molecular Formula: C₁₀H₁₀N₂O₃
Molecular Weight: 206.20 g/mol
The core structure is a bicyclic system composed of a benzene ring fused to a pyrimidine-2,4-dione ring.
Synthesis of this compound
The most common and direct method for the synthesis of N-substituted quinazoline-2,4(1H,3H)-diones is the reaction of isatoic anhydride with a primary amine. For the synthesis of the title compound, 2-aminoethanol (ethanolamine) is used as the primary amine. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to ring-opening, followed by an intramolecular cyclization with the elimination of water and carbon dioxide to form the quinazolinedione ring system.
Below is a generalized experimental workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Representative)
This protocol is a representative procedure based on the synthesis of similar N-substituted quinazolinediones. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or glacial acetic acid.
-
Addition of Amine: Add 2-aminoethanol (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water with stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol or diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Quantitative Data
The following tables summarize the known and expected physicochemical and spectral data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₃ | - |
| Molecular Weight | 206.20 | - |
| Melting Point | 253.5-254 °C | [1] |
| Appearance | White to off-white solid | - |
Table 2: Spectral Data (Predicted)
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (δ) in DMSO-d₆: ~11.5 ppm (s, 1H, N1-H ) ~8.0 ppm (d, 1H, Ar-H ) ~7.6 ppm (t, 1H, Ar-H ) ~7.2 ppm (m, 2H, Ar-H ) ~4.8 ppm (t, 1H, -OH ) ~3.9 ppm (t, 2H, N-CH₂ ) ~3.6 ppm (q, 2H, CH₂ -OH) |
| ¹³C NMR | Predicted chemical shifts (δ) in DMSO-d₆: ~162 ppm (C =O, C4) ~151 ppm (C =O, C2) ~140 ppm (Ar-C ) ~135 ppm (Ar-C ) ~128 ppm (Ar-C ) ~123 ppm (Ar-C ) ~115 ppm (Ar-C ) ~114 ppm (Ar-C ) ~59 ppm (C H₂-OH) ~45 ppm (N-C H₂) |
| Mass Spec (ESI-MS) | Expected m/z: [M+H]⁺ = 207.07 [M+Na]⁺ = 229.05 |
| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): ~3400-3200 (O-H stretch, N-H stretch) ~3100-3000 (Ar C-H stretch) ~1710-1660 (C=O stretch, amide) ~1610, 1470 (Ar C=C stretch) |
Disclaimer: The spectral data in Table 2 is predicted based on the chemical structure and data from analogous compounds, as a peer-reviewed publication with the complete spectral data for this specific molecule was not identified.
Biological Significance and Signaling Pathways
Derivatives of quinazoline-2,4(1H,3H)-dione are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, in particular, is of interest as a scaffold for the development of inhibitors for enzymes involved in DNA repair and cellular signaling, such as Poly(ADP-ribose) polymerase (PARP) and Tankyrase.
Inhibition of PARP and DNA Repair
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through HR results in cell death, a concept known as synthetic lethality. Quinazolinedione-based compounds are being investigated as PARP inhibitors.
Caption: Role of PARP in DNA repair and the effect of its inhibition.
Inhibition of Tankyrase and the Wnt/β-catenin Signaling Pathway
Tankyrase (TNKS) is a member of the PARP family that plays a crucial role in the Wnt/β-catenin signaling pathway. This pathway is vital for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, Axin levels are stabilized, leading to the formation of the destruction complex, which then phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the nucleus and activating target genes associated with proliferation and survival.
Caption: Inhibition of the Wnt/β-catenin pathway via Tankyrase inhibition.
Conclusion
This compound is a synthetically accessible compound with a privileged scaffold for drug discovery. Its potential to serve as a basis for the development of potent PARP and Tankyrase inhibitors makes it a molecule of significant interest for researchers in oncology and drug development. The synthetic route is straightforward, and the functional hydroxyethyl group allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Further investigation into the specific biological activities and optimization of this scaffold could lead to the development of novel therapeutic agents.
References
A Comprehensive Technical Guide to the Therapeutic Potential of Quinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers and professionals in drug discovery and development.
Anticancer Potential
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as promising candidates in oncology, demonstrating efficacy against various cancer types, including breast, colon, lung, and glioblastoma.[2][3] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[3] Inhibiting these enzymes can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. Several quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP inhibitors.[3][4][5]
A series of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors.[4][5] Structure-activity relationship (SAR) studies revealed that these compounds exhibit IC50 values against PARP-1 at the nanomolar level and against PARP-2 at the sub-micromolar level.[4] Notably, some compounds displayed strong cytotoxicity in cancer cells both as single agents and in combination with the chemotherapeutic agent temozolomide (TMZ).[4][6] For instance, compound 24 showed a remarkable antitumor effect in a breast cancer xenograft model and a glioblastoma orthotopic model.[6]
Quantitative Data: Anticancer Activity (PARP Inhibition)
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Potentiation Effect with TMZ (PF50) | Reference |
| 10 | PARP-1/2 | - | MX-1 | < 3.12 | > 10 | [4] |
| 11 | PARP-1/2 | - | MX-1 | 3.02 | ≈ 10 | [4] |
| 24 | PARP-1 | 0.51 | MDA-MB-436 | - | - | [6] |
| PARP-2 | 23.11 | [6] | ||||
| 32 | PARP-1 | 1.31 | - | - | - | [6] |
| PARP-2 | 15.63 | [6] | ||||
| 12c | PARP-1 | 30.38 | MCF-7 | - | - | [5] |
Quinazoline derivatives are well-known as kinase inhibitors.[3] Specific derivatives of quinazoline-2,4(1H,3H)-dione have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial for tumor angiogenesis and metastasis.[1][7]
Quantitative Data: Anticancer Activity (Kinase Inhibition)
| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 2c | c-Met/VEGFR-2 | 0.052-0.084 | HCT-116 | - | [1][7] |
| 4b | c-Met/VEGFR-2 | 0.052-0.084 | HCT-116 | - | [1][7] |
| 4e | c-Met/VEGFR-2 | 0.052-0.084 | HCT-116 | - | [1][7] |
Quinazoline-2,4(1H,3H)-dione derivatives have also been shown to induce apoptosis and inhibit other critical pathways like the Wnt signaling pathway in cancer cells.[2][3]
Signaling Pathway: PARP Inhibition in Cancer Therapy
Caption: Mechanism of PARP inhibition by quinazoline-2,4(1H,3H)-dione derivatives.
Antimicrobial Potential
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[8][9]
A novel series of these derivatives was synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains.[8][9]
Quantitative Data: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Standard Drug | Reference |
| 13 | Staphylococcus aureus | 9 | - | Ampicillin, Vancomycin | [8] |
| Escherichia coli | 15 | 65 | Ampicillin, Vancomycin | [8] | |
| 15 | Various strains | Broad spectrum activity | - | Ampicillin, Vancomycin | [8] |
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for the screening of antimicrobial activity.
Anti-inflammatory Potential
Certain derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated anti-inflammatory properties.[10][11] One study focused on novel N1, N3-bis-substituted derivatives bearing guanidine moieties as inhibitors of the Na+/H+ exchanger (NHE-1), which plays a role in the inflammatory response.[10][11]
Compound 4a from this series was found to inhibit nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages and showed protective effects in a mouse model of acute lung injury.[10][11]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target/Assay | Activity | Model | Reference |
| 3a | NHE-1 Inhibition | Most potent in series | Rabbit platelet | [10][11] |
| 4a | NO synthesis & IL-6 secretion | Inhibition | Murine macrophages | [10][11] |
| Acute Lung Injury | Alleviated neutrophil infiltration, edema, and tissue lesions | LPS-induced murine model | [10][11] |
Signaling Pathway: NHE-1 Inhibition in Inflammation
Caption: Inhibition of NHE-1 by quinazoline-2,4(1H,3H)-dione derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research.
A general synthetic route involves the reaction of an appropriate anthranilic acid with a source of carbonyl groups, such as urea or phosgene, followed by further modifications at the N1 and N3 positions. For example, the synthesis of N1, N3-bis-substituted derivatives can be achieved through the reaction of quinazoline-2,4(1H,3H)-dione with appropriate alkylating agents in the presence of a base.
-
General Procedure: A mixture of the starting quinazoline-2,4(1H,3H)-dione, an alkylating or acylating agent, and a base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, acetonitrile) is stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by pouring into water, and the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.[10]
-
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the quinazoline-2,4(1H,3H)-dione derivatives for a specified period (e.g., 48-72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
-
PARP Inhibition Assay:
-
A colorimetric or fluorometric assay kit is used to measure the activity of purified PARP-1 or PARP-2 enzyme.
-
The enzyme is incubated with a histone-coated plate, biotinylated NAD+, and varying concentrations of the inhibitor.
-
The incorporated biotinylated poly(ADP-ribose) is detected using a streptavidin-HRP conjugate and a colorimetric or fluorometric substrate.
-
The IC50 value is determined by measuring the inhibition of PARP activity at different inhibitor concentrations.
-
-
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Wells are made in the agar using a sterile borer.
-
A specific volume of the test compound solution at a known concentration is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[8]
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
Quinazoline-2,4(1H,3H)-dione derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies highlighted in the literature provide a strong foundation for the rational design of new, more potent, and selective therapeutic agents. This guide offers a comprehensive resource for researchers to build upon existing knowledge and accelerate the development of novel drugs based on this privileged heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 10. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, with a focus on its synthesis and general characterization methodologies. The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] While extensive research has been conducted on various derivatives of this scaffold, literature specifically detailing the biological activities of this compound is limited. This guide, therefore, concentrates on the synthetic aspects and provides a framework for its experimental evaluation.
Synthesis
The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones is well-documented, with a common and efficient method being the reaction of isatoic anhydride with a primary amine.[2][3] In the case of this compound, the synthesis involves the reaction of isatoic anhydride with ethanolamine.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol (General Procedure):
A generalized protocol for the synthesis, based on similar reactions for other 3-substituted quinazoline-2,4(1H,3H)-diones, is as follows:
-
Reaction Setup: To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol in a round-bottom flask, add ethanolamine (1 to 1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Mechanism of Reaction:
The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization.
Caption: Proposed mechanism for the formation of this compound.
Characterization
After synthesis and purification, the structure and purity of this compound would be confirmed using standard analytical techniques.
General Experimental Workflow:
Caption: A general workflow for the synthesis, characterization, and potential biological evaluation.
Expected Spectral Data:
While specific data is not available in the literature, one can predict the expected signals in various spectra:
-
¹H NMR: Protons of the ethyl group (a triplet for the CH₂ adjacent to the oxygen and a triplet for the CH₂ adjacent to the nitrogen), protons of the aromatic ring, a broad singlet for the hydroxyl proton, and a singlet for the N-H proton.
-
¹³C NMR: Carbon signals for the two carbonyl groups, the aromatic carbons, and the two carbons of the ethyl group.
-
IR: Characteristic peaks for N-H stretching, O-H stretching, C=O stretching (amide), and aromatic C-H stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity
The quinazoline-2,4(1H,3H)-dione scaffold is present in compounds with a wide range of biological activities, including but not limited to:
However, a review of the current literature did not yield specific studies on the biological activity or mechanism of action of this compound itself. Therefore, no quantitative data (e.g., IC50, Ki) or specific signaling pathways can be reported for this particular compound at this time.
Future Directions
The lack of specific biological data for this compound presents an opportunity for future research. Given the broad bioactivity of the parent scaffold, this compound could be screened against a variety of biological targets. It may also serve as a valuable intermediate for the synthesis of more complex derivatives, such as esters or ethers of the hydroxyl group, to explore structure-activity relationships.
Data Summary
Due to the absence of published studies focusing specifically on this compound, a table of quantitative data cannot be provided. Researchers are encouraged to perform the necessary experiments to characterize this compound fully.
References
- 1. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR20130074801A - One-pot synthesis method of quinazoline-2,4-dione derivatives - Google Patents [patents.google.com]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Quinazoline-2,4(1H,3H)-diones are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide focuses on the spectroscopic and synthetic characteristics of a specific derivative, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione. While direct experimental data for this exact compound is not extensively published, this document provides a comprehensive, predictive analysis of its spectroscopic data based on a systematic review of closely related analogues. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and visualizes key chemical and biological pathways to support further research and development.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from published data for structurally similar 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system, as well as signals for the N-substituted hydroxyethyl group. The aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The methylene protons of the hydroxyethyl group are expected to appear as triplets around δ 3.5-4.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Data for Analogous Compounds
| Compound | Ar-H (ppm) | -NCH₂- (ppm) | -CH₂OH (ppm) | -OH (ppm) | NH (ppm) | Solvent |
| This compound (Predicted) | 7.2-8.2 (m, 4H) | ~4.1 (t, 2H) | ~3.7 (t, 2H) | ~4.9 (t, 1H) | ~11.5 (s, 1H) | DMSO-d₆ |
| 3-[2-(4'-Methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione[3] | 6.81-8.13 (m, 8H) | 4.25 (ddd, 2H) | - | - | 9.80 (s, 1H) | CDCl₃ |
| 3-Benzyl-1H,3H-quinazoline-2,4-dione[3] | 7.03-7.92 (m, 9H) | 5.12 (s, 2H) | - | - | 11.15 (s, 1H) | DMSO-d₆ |
| 3-(Phenylamino)quinazoline-2,4(1H,3H)-dione[4] | 7.2-8.0 (m, 9H) | - | - | - | 11.65 (s, 1H), 8.49 (s, 1H) | DMSO-d₆ |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will be characterized by signals for the two carbonyl carbons (C2 and C4) in the quinazoline ring, typically found between δ 150-165 ppm. The aromatic carbons will resonate in the δ 115-145 ppm region. The carbons of the hydroxyethyl substituent are expected at approximately δ 45 ppm (-NCH₂) and δ 60 ppm (-CH₂OH).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Data for Analogous Compounds
| Compound | C=O (ppm) | Ar-C (ppm) | -NCH₂- (ppm) | -CH₂OH (ppm) | Solvent |
| This compound (Predicted) | ~162 (C4), ~151 (C2) | 115-140 | ~45 | ~60 | DMSO-d₆ |
| 3-[2-(4'-Methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione[3] | 161.3, 151.2 | 113.6, 114.6, 123.1, 128.1, 129.6, 130.2, 134.6, 138.1, 159.1 | 42.1 | - | CDCl₃ |
| 3-Benzyl-1H,3H-quinazoline-2,4-dione[3] | 169.9, 155.3 | 118.6, 119.8, 127.1, 131.7, 132.3, 132.7, 139.2, 141.7, 144.1 | 48.3 | - | DMSO-d₆ |
| 1,3-Bis((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione[1] | 160.60, 149.91 | 114.75, 115.11, 123.95, 128.39, 136.10, 139.44 | 36.19, 38.65 | - | DMSO-d₆ |
Predicted Infrared (IR) Spectral Data
The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the most prominent absorptions are expected to be the N-H stretch, the O-H stretch of the alcohol, and the two carbonyl (C=O) stretches.
Table 3: Predicted IR Absorption Frequencies for this compound and Data for Analogous Compounds
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Ar C=C Stretch (cm⁻¹) |
| This compound (Predicted) | ~3400 (broad) | ~3200 | ~1710, ~1660 | ~1610, ~1480 |
| 3-(Phenylamino)quinazoline-2,4(1H,3H)-dione[4] | - | 3442, 3277 | 1739, 1668 | Not specified |
| 3-[2-(3-Methoxyphenyl)ethyl]-1H-quinazoline-2,4-dione[3] | - | 2928, 2593 | 1728, 1671 | 1604 |
| 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylacetamide | - | 3204, 3136 | 1737, 1636 | Not specified |
Predicted Mass Spectrometry (MS) Data
For this compound (Molecular Formula: C₁₀H₁₀N₂O₃), the calculated molecular weight is 206.20 g/mol . In electrospray ionization (ESI) mass spectrometry, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 207.2. Fragmentation may involve the loss of the hydroxyethyl side chain.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route involves the reaction of quinazoline-2,4(1H,3H)-dione with 2-bromoethanol. This method is adapted from general procedures for the N-alkylation of the quinazolinedione scaffold.[5]
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
2-Bromoethanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.
-
The purified compound is to be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is to be recorded on an FT-IR spectrometer.
-
The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Frequencies are to be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are to be obtained using an ESI-TOF mass spectrometer.
-
The sample is to be dissolved in a suitable solvent such as methanol or acetonitrile.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Plausible synthetic pathway for this compound.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione is a molecule of significant interest in medicinal chemistry, belonging to the broader class of quinazolinedione derivatives. This scaffold is recognized for its versatile pharmacological activities, including but not limited to anticancer, anti-inflammatory, and analgesic properties. The focus of this technical guide is to provide an in-depth overview of the in silico modeling approaches that can be applied to this compound, also known as H-88, to explore its therapeutic potential. While specific in silico studies on this exact molecule are not extensively published, this guide will draw upon methodologies and data from closely related quinazoline-2,4(1H,3H)-dione derivatives that have been subject to computational analysis, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and tankyrase, enzymes crucial in DNA repair and Wnt/β-catenin signaling pathways.
Biological Targets and Signaling Pathways
In silico modeling efforts for this compound and its analogs primarily focus on their interaction with key enzymes involved in cellular signaling and DNA repair. Understanding these pathways is fundamental to interpreting the results of computational studies.
PARP and DNA Damage Repair: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[1][2][3][4][5]
Tankyrase and Wnt/β-catenin Signaling: Tankyrases (TNKS) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in various cancers. Inhibition of tankyrase can lead to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing tumor growth.
Below are diagrams illustrating a general workflow for in silico drug discovery and the DNA damage response pathway involving PARP.
In Silico Methodologies and Protocols
The following sections detail the common in silico techniques used to evaluate quinazolinedione derivatives. These protocols are based on published studies of similar compounds and can be adapted for this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding binding modes and affinities.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., PARP-1, PDB ID: 6I8M; Tankyrase-2, PDB ID: 4T4N) from the Protein Data Bank.
-
Remove water molecules, ligands, and co-factors from the crystal structure.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site by creating a grid box around the co-crystallized ligand or active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a force field (e.g., MMFF94) in software like Avogadro or Chem3D.
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform docking using software such as AutoDock Vina, Glide, or GOLD.
-
Set the number of binding modes to generate and the exhaustiveness of the search.
-
Analyze the resulting docking poses based on their binding energy (kcal/mol) and interactions with active site residues (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.
Experimental Protocol:
-
System Preparation:
-
Use the best-ranked docking pose of the ligand-protein complex as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Use a force field such as AMBER or CHARMM to describe the atomic interactions.
-
-
Simulation:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the hydrogen bond network and other interactions between the ligand and the protein over time.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new compounds.
Experimental Protocol:
-
Data Set Preparation:
-
Collect a dataset of quinazolinedione derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Draw the 2D structures of all compounds and optimize their 3D geometries.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like DRAGON or PaDEL-Descriptor.
-
-
Model Building and Validation:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model.
-
Validate the model using internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds).[6][7]
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction helps to assess the drug-likeness and potential pharmacokinetic and toxicological properties of a compound early in the drug discovery process.
Experimental Protocol:
-
Input:
-
Provide the 2D or 3D structure of this compound.
-
-
Prediction:
-
Use online tools like SwissADME, pkCSM, or commercial software like DEREK Nexus and ADMET Predictor.
-
Calculate properties such as:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity.
-
-
Evaluate compliance with drug-likeness rules such as Lipinski's Rule of Five.
-
Data Presentation: In Silico Data for Related Quinazolinedione Derivatives
The following tables summarize representative in silico data for quinazoline-2,4(1H,3H)-dione derivatives from various studies. This data is presented to illustrate the type of quantitative information that can be generated for this compound.
Table 1: Molecular Docking and Biological Activity Data for Quinazolinedione Derivatives as PARP Inhibitors
| Compound ID | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (MM-GBSA, kcal/mol) | Experimental IC50 (nM) | Reference |
| Derivative 3d | MTH1 | -7.24 | -53.66 | Not Reported | [8][9] |
| BAY 707 (Reference) | MTH1 | -6.32 | Not Reported | Not Reported | [9] |
| Compound 11a | PARP-1 | Not Reported | Not Reported | 467 | [10] |
| Compound 11a | PARP-2 | Not Reported | Not Reported | 11.5 | [10] |
| Compound 10 | PARP-1 | Not Reported | Not Reported | <10 | [4][5] |
| Compound 11 | PARP-1 | Not Reported | Not Reported | <10 | [4][5] |
Table 2: Predicted ADMET Properties for Representative Quinazolinedione Derivatives
| Property | Derivative 3d[8] | BAY 707[8] | General Quinazolinone Derivatives[11] |
| Human Intestinal Absorption | High | High | Good |
| Blood-Brain Barrier Penetration | Yes | Yes | Variable |
| CYP2D6 Inhibitor | No | No | Generally No |
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Generally Non-mutagenic |
| Hepatotoxicity | No | Yes | Variable |
| Lipinski's Rule of Five | Compliant | Compliant | Generally Compliant |
Conclusion
In silico modeling provides a powerful and resource-efficient approach to investigate the therapeutic potential of this compound. By employing techniques such as molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction, researchers can gain valuable insights into its mechanism of action, binding affinity to biological targets like PARP and tankyrase, and its drug-likeness properties. While specific computational data for this exact molecule is limited in the public domain, the methodologies and findings from studies on structurally related quinazolinedione derivatives offer a robust framework for its evaluation. The integration of these computational methods can significantly accelerate the drug discovery and development process for this promising compound.
References
- 1. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]
- 10. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
Methodological & Application
Synthesis Protocol for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a derivative of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This class of compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities.
Introduction
Quinazoline-2,4(1H,3H)-dione and its derivatives are recognized as "privileged structures" in drug discovery, exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The synthesis of N-substituted derivatives, such as the target compound, is a key strategy for modulating these activities and developing novel therapeutic agents. The protocol described herein focuses on the N-alkylation of the parent quinazoline-2,4(1H,3H)-dione, a common and effective method for introducing functionalized side chains at the N3 position.
Synthesis Scheme
The synthesis of this compound is achieved through the N-alkylation of quinazoline-2,4(1H,3H)-dione with 2-bromoethanol in the presence of a suitable base and solvent.
Reaction:
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| Quinazoline-2,4(1H,3H)-dione | C₈H₆N₂O₂ | 162.15 | Starting Material |
| 2-Bromoethanol | C₂H₅BrO | 124.97 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine | NaCl(aq) | - | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Molar Ratio (Quinazolinedione:2-Bromoethanol:K₂CO₃) | 1 : 1.2 : 2 |
| Reaction Temperature | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 |
Experimental Protocol
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add quinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 10-15 mL per gram of quinazolinedione).
-
Stir the suspension at room temperature for 15-20 minutes.
2. Addition of Alkylating Agent:
-
Slowly add 2-bromoethanol (1.2 eq) to the reaction mixture dropwise using a syringe or dropping funnel.
3. Reaction:
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.
4. Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
5. Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Visualization
Experimental Workflow
References
Application Note: Analytical Methods for the Characterization of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinedione class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Accurate and comprehensive analytical characterization is crucial for the identification, purity assessment, and quality control of this compound in research and development settings.
This application note provides detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis.
Analytical Techniques & Protocols
A multi-faceted approach is recommended for the thorough characterization of this compound, ensuring unambiguous identification and purity assessment. The relationship between these techniques in a typical characterization workflow is illustrated below.
Caption: Figure 1: General Analytical Workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and can be adapted for quantification. A reverse-phase method is generally suitable for this type of compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on the specific HPLC conditions, but expected to be in the range of 5-15 minutes with a standard C18 column and gradient elution. |
| Purity (%) | Determined by the peak area percentage of the main peak relative to the total peak area. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, which provides strong evidence for its identity. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS) or used with direct infusion.
-
Ionization Mode: Positive ion mode is expected to be effective, detecting the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: For direct infusion, prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.
Data Presentation:
| Parameter | Calculated Value | Expected Observed Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ | - |
| Exact Mass | 206.0691 g/mol | - |
| [M+H]⁺ (Monoisotopic) | 207.0764 m/z | 207.0764 ± instrument error |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 300-500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for quinazolinedione derivatives[1][2].
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments: Standard ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complete assignment.
Data Presentation:
¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~8.0 | dd | 1H |
| H-6 | ~7.3 | t | 1H |
| H-7 | ~7.8 | t | 1H |
| H-8 | ~7.2 | d | 1H |
| N1-H | ~11.5 | s (broad) | 1H |
| N3-CH₂ | ~3.9 | t | 2H |
| CH₂-OH | ~3.6 | t | 2H |
| OH | ~4.9 | t (broad) | 1H |
¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-4 | ~162 |
| C-4a | ~115 |
| C-5 | ~128 |
| C-6 | ~123 |
| C-7 | ~135 |
| C-8 | ~115 |
| C-8a | ~140 |
| N3-CH₂ | ~45 |
| CH₂-OH | ~59 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Data Presentation:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3500-3200 (broad) |
| N-H stretch (amide) | 3300-3100 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (amide/urea) | 1710-1650 (two bands expected) |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (alcohol) | 1260-1000 |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, melting point, and decomposition of the compound.
Experimental Protocol:
-
Instrumentation: A TGA and a DSC instrument.
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.
-
TGA Method: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC Method: Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
Data Presentation:
| Parameter | Expected Observation |
| Melting Point (DSC) | A sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point for the related 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione is reported as 195-197 °C, so a similar range is expected. |
| Decomposition Temperature (TGA) | Onset temperature at which significant weight loss begins. For related pyrazolo-quinazoline derivatives, decomposition often starts above 200 °C[3]. |
Visualization of Methodologies
The following diagrams illustrate the workflows for the key analytical techniques described.
Caption: Figure 2: HPLC Analysis Workflow.
Caption: Figure 3: NMR Spectroscopy Workflow.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of the chemical structure, assessment of purity, and evaluation of thermal properties, which are essential for its application in research and drug development.
References
Application Notes and Protocols for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the utilization of a specific derivative, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, in cell-based assays. Due to a lack of specific experimental data for this particular analog in the current scientific literature, the following protocols and application notes are based on the activities of the parent compound, quinazoline-2,4(1H,3H)-dione, and other closely related derivatives. These established methodologies provide a strong foundation for initiating research with this compound.
Potential Therapeutic Applications
Derivatives of quinazoline-2,4(1H,3H)-dione have shown promise in a variety of therapeutic areas. These include:
-
Oncology: Exhibiting cytotoxic effects against various cancer cell lines and modulating key signaling pathways involved in cancer progression.[1][3][4][5]
-
Infectious Diseases: Demonstrating activity against bacterial and viral targets.[6]
-
Inflammation: Showing potential as anti-inflammatory agents.
Data Presentation: Efficacy of Related Quinazoline-2,4(1H,3H)-dione Derivatives
The following table summarizes the biological activities of quinazoline-2,4(1H,3H)-dione and its derivatives in various cell-based assays, providing a reference for expected activities of this compound.
| Compound Name | Cell Line | Assay Type | Target/Pathway | Activity (IC50/EC50) | Reference |
| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | STAT3/FOXO3a signaling | IC50: 26.07 µM | [3][4] |
| Quinazoline-2,4(1H,3H)-dione (Qd) | WRL-68 (Normal Liver) | Cytotoxicity | - | IC50: 326.5 µM | [3][4] |
| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivative (21t) | HCV 1b replicon cells | Antiviral | NS5B polymerase | EC50: 2.0 µM | [7][8] |
| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 4b) | HCT-116 (Colon Cancer) | Antiproliferative | c-Met/VEGFR-2 | IC50 < 1 µM | [5] |
| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 2c) | - | Enzyme Inhibition | c-Met/VEGFR-2 | IC50: 0.052–0.084 µM | [1][9] |
| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 4e) | - | Enzyme Inhibition | c-Met/VEGFR-2 | IC50: 0.052–0.084 µM | [1][9] |
Experimental Protocols
Based on the activities of the parent compound, the following detailed protocols are provided as a starting point for evaluating this compound.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is adapted from the methodology used to assess the cytotoxicity of quinazoline-2,4(1H,3H)-dione against HepG2 cells.[3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2) and a normal cell line (e.g., WRL-68)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from (for example) 1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to investigate the effect of this compound on protein expression in key signaling pathways, such as STAT3 and FOXO3a, based on the findings for the parent compound.[3][4]
Objective: To determine if this compound modulates the expression of target proteins in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., STAT3, p-STAT3, FOXO3a, Bax, Bcl-2, Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations (e.g., near the IC50 value) for a specified time. Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Evaluation of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental evaluation of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. The protocols outlined below cover the synthesis of the compound, in vitro enzymatic assays, and cell-based assays to determine its efficacy and mechanism of action.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[1][2] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] In these "synthetically lethal" contexts, PARP inhibition leads to the accumulation of unrepaired SSBs, which are converted to more cytotoxic double-strand breaks (DSBs) during replication, ultimately leading to cancer cell death.[1]
The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors.[3][4] This document details the experimental setup for characterizing a specific derivative, this compound, as a PARP inhibitor.
Synthesis of this compound
While numerous methods exist for the synthesis of quinazoline-2,4(1H,3H)-diones[5][6], a common approach involves the cyclization of an anthranilic acid derivative. The following is a representative synthetic protocol.
Protocol 2.1: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature.
-
Intermediate Formation: After the initial reaction, add 2-aminoethanol to the mixture.
-
Cyclization: Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography to yield this compound.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PARP Inhibition Assays
In vitro assays are essential for determining the direct inhibitory effect of the compound on PARP enzyme activity.
Enzymatic Activity Assay (Chemiluminescent)
This assay measures the amount of poly(ADP-ribose) (PAR) generated by the PARP enzyme.
Protocol 3.1.1: Chemiluminescent PARP Assay
-
Plate Preparation: Use a histone-coated 96-well plate.
-
Reagent Preparation: Prepare serial dilutions of this compound. A positive control (e.g., Olaparib) and a DMSO vehicle control should be included.
-
Reaction Mixture: To each well, add the PARP enzyme (e.g., PARP-1 or PARP-2), activated DNA, and the test compound or control.
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate the plate.
-
Detection: After incubation, wash the plate to remove unincorporated biotinylated NAD+. Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
PARP Trapping Assay
This assay measures the ability of the inhibitor to trap PARP on the DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.
Protocol 3.2.1: Fluorescence Polarization (FP) PARP Trapping Assay
-
Principle: This assay uses a fluorescently labeled DNA probe. When PARP binds to this probe, the polarization of the emitted light increases. A trapping inhibitor will stabilize this complex, leading to a sustained high polarization signal.[1][8]
-
Assay Setup: In a microplate, combine the fluorescently labeled DNA, the PARP enzyme, and serial dilutions of this compound.
-
Incubation: Allow the components to incubate and reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: An increase in fluorescence polarization with increasing inhibitor concentration indicates PARP trapping.
Cell-Based Assays
Cell-based assays are crucial for evaluating the compound's activity in a biological context.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the compound on the proliferation and survival of cancer cells, particularly those with and without BRCA mutations.
Protocol 4.1.1: MTS Assay
-
Cell Seeding: Seed cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.[8] A significantly lower IC50 in BRCA-deficient cells would indicate synthetic lethality.
Cellular PARP Activity Assay
This assay measures the level of PAR formation within cells in response to DNA damage and the effect of the inhibitor.
Protocol 4.2.1: In-Cell ELISA for PAR Formation
-
Cell Treatment: Seed cells in a 96-well plate. Treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity, in the presence of varying concentrations of this compound.
-
Cell Lysis and Fixing: Lyse the cells and fix the proteins to the plate.
-
Immunodetection: Use a primary antibody specific for PAR, followed by an HRP-conjugated secondary antibody.
-
Signal Development: Add a colorimetric or chemiluminescent substrate and measure the signal with a plate reader.
-
Analysis: A dose-dependent decrease in the signal indicates inhibition of cellular PARP activity.
Western Blot for PARP Cleavage
Cleavage of PARP-1 by caspases is a hallmark of apoptosis. This assay can determine if the compound induces apoptosis.
Protocol 4.3.1: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compound. Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with an antibody that recognizes both full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa).
-
Detection: Use a secondary antibody and a detection reagent to visualize the bands. An increase in the cleaved PARP fragment indicates apoptosis.[8]
Data Presentation
The quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro PARP Inhibition
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | PARP Trapping Potency |
| This compound | Value | Value | Relative Value (e.g., Weak, Moderate, Strong) |
| Olaparib (Control) | Reference Value | Reference Value | Reference Value |
Table 2: Cellular Activity
| Cell Line | Genotype | Compound IC50 (µM) |
| Cell Line A | BRCA1-deficient | Value |
| Cell Line B | BRCA1-proficient | Value |
| Cell Line C | BRCA2-deficient | Value |
| Cell Line D | BRCA2-proficient | Value |
Visualizations
Signaling Pathway
Caption: PARP signaling in DNA repair and the effect of inhibition.
Experimental Workflow
Caption: Workflow for evaluating a novel PARP inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PARP assay kits [bioscience.co.uk]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new and facile synthesis of quinazoline-2,4(1H,3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Anticancer Activity of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in oncology research due to their potent and diverse anticancer activities.[1] Many of these compounds function as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, angiogenesis, and metastasis.[1][2] Notably, quinazolines have been successfully developed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular signaling cascades like the PI3K/Akt/mTOR pathway.[3][4][5][6][7] The development of quinazoline-based anticancer agents has led to several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib.[8][9][10]
These application notes provide a comprehensive set of protocols for the preclinical evaluation of novel quinazoline derivatives for their anticancer activity. The methodologies detailed herein cover initial in vitro cytotoxicity screening, elucidation of the mechanism of action through apoptosis and cell cycle analysis, and preliminary in vivo efficacy assessment.
Data Presentation
The following tables are structured to summarize quantitative data obtained from the experimental protocols, facilitating a clear comparison of the anticancer potential of various quinazoline derivatives.
Table 1: In Vitro Cytotoxicity of Quinazoline Derivatives (IC50 Values in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Quinazoline Derivative 1 | Enter IC50 | Enter IC50 | Enter IC50 | Enter IC50 |
| Quinazoline Derivative 2 | Enter IC50 | Enter IC50 | Enter IC50 | Enter IC50 |
| Gefitinib (Reference) | Enter IC50 | Enter IC50 | Enter IC50 | Enter IC50 |
Table 2: Apoptosis Induction by Quinazoline Derivatives in [Cancer Cell Line]
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Vehicle Control (DMSO) | Enter % | Enter % | Enter % |
| Quinazoline Derivative 1 (Concentration) | Enter % | Enter % | Enter % |
| Quinazoline Derivative 2 (Concentration) | Enter % | Enter % | Enter % |
| Staurosporine (Positive Control) | Enter % | Enter % | Enter % |
Table 3: Cell Cycle Analysis of [Cancer Cell Line] Treated with Quinazoline Derivatives
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | Enter % | Enter % | Enter % |
| Quinazoline Derivative 1 (Concentration) | Enter % | Enter % | Enter % |
| Quinazoline Derivative 2 (Concentration) | Enter % | Enter % | Enter % |
| Nocodazole (Reference for G2/M arrest) | Enter % | Enter % | Enter % |
Experimental Protocols
In Vitro Cytotoxicity Assays
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[1]
-
Materials:
-
Quinazoline derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)[1]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)[1]
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
This assay measures cell density based on the measurement of cellular protein content.[1]
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[1]
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples on a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).[11]
-
Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
-
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (cold)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells and treat with quinazoline derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark at room temperature.[12]
-
Analysis: Analyze the samples on a flow cytometer. Use a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins and assess the impact of the quinazoline derivatives on key signaling pathways.
-
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Antitumor Activity in a Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of promising quinazoline derivatives.[13]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
Quinazoline derivative formulated for in vivo administration
-
Vehicle control
-
Standard-of-care drug (e.g., Gefitinib)[13]
-
-
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, quinazoline derivative, and standard drug).[13]
-
Drug Administration: Administer the compounds at a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[13]
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for anticancer activity testing.
Caption: EGFR signaling pathway and inhibition by quinazolines.
Caption: VEGFR signaling pathway and inhibition by quinazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. ijpbs.com [ijpbs.com]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the solubilization of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a quinazolinone derivative of interest in various research and drug development applications. Due to the limited availability of specific solubility data for this exact compound, the following recommendations are based on the known solubility characteristics of the parent compound, quinazoline-2,4(1H,3H)-dione, and other structurally related quinazoline derivatives.
Physicochemical Properties and Solubility Overview
Quinazoline-2,4(1H,3H)-dione and its derivatives are a class of nitrogen-containing heterocyclic compounds.[1][2] Their solubility is influenced by the rigid, fused ring system and the nature of their substituents. Generally, these compounds exhibit poor solubility in aqueous solutions and are more soluble in organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of quinazoline derivatives.[3][4]
Key Considerations for Solubilization:
-
Solvent of Choice: High-purity, anhydrous DMSO is recommended for preparing initial stock solutions due to its strong solubilizing power for this class of compounds.
-
Stock Concentration: A stock concentration of 10 mM in DMSO is a common starting point for many in vitro assays involving quinazoline derivatives.[3]
-
Aqueous Solubility: The parent compound, 4(3H)-quinazolinone, has low water solubility (1.2 mg/mL), often requiring sonication to dissolve.[5] The presence of the 2-hydroxyethyl group on the target compound may slightly improve aqueous solubility, but it is still expected to be low.
-
Co-solvents: For experiments requiring further dilution in aqueous media (e.g., cell culture), it is crucial to consider the final concentration of the organic solvent to avoid cytotoxicity.
Quantitative Solubility Data
The following table summarizes the solubility of the parent compound, 4(3H)-Quinazolinone, in common laboratory solvents. This data can serve as a valuable reference for this compound, though empirical testing is always recommended.
| Solvent | Solubility of 4(3H)-Quinazolinone | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 684.23 mM) | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[5] |
| Water | 1.2 mg/mL (8.21 mM) | Requires sonication to aid dissolution.[5] |
Note: "≥" indicates that the saturation point was not reached at the tested concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration. The molecular weight of this compound is 206.19 g/mol .
-
Formula: Mass (mg) = 10 mM * Volume (mL) * 0.20619 (mg/µmol)
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous-based medium (e.g., cell culture medium) for in vitro experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile dilution tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of the compound required for your experiment.
-
Calculate the dilution factor: Based on the stock concentration (10 mM) and the desired final concentration, calculate the necessary dilution.
-
Perform serial dilutions (if necessary): For very low final concentrations, it is recommended to perform one or more intermediate dilutions in DMSO or the aqueous medium to ensure accuracy.
-
Final Dilution:
-
Add the required volume of the DMSO stock solution to the appropriate volume of pre-warmed cell culture medium or buffer.
-
Important: Add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly by pipetting or gentle vortexing. This helps to prevent precipitation of the compound.
-
-
Control for Solvent Effects: Prepare a vehicle control containing the same final concentration of DMSO as the treated samples to account for any effects of the solvent on the experimental system. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize cytotoxicity.
Visualizations
Experimental Workflow for Solubilization and Use
Caption: Workflow for preparing stock and working solutions.
Signaling Pathway Context (Hypothetical)
Quinazoline derivatives are known to target various signaling pathways, including those involving receptor tyrosine kinases like EGFR.[6] The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Analogs of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and evaluation of analogs of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione. This class of compounds, built upon the versatile quinazoline-2,4(1H,3H)-dione scaffold, has garnered significant interest for its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
The quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational template for the development of novel therapeutic agents.[1] Modifications at the N1 and N3 positions, as well as on the benzene ring, have been shown to significantly influence the biological activity and selectivity of these compounds.[1] This document focuses on analogs of this compound, providing a framework for their synthesis, characterization, and biological assessment.
Application Notes
The development of novel analogs based on the this compound scaffold is a promising avenue for the discovery of new drugs. These compounds have shown potential in modulating key signaling pathways implicated in various diseases.
Anticancer Applications
Several derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated potent anticancer activity by targeting critical pathways in cancer cell proliferation and survival. Two notable pathways include:
-
c-Met/VEGFR-2 Signaling Pathway: Dual inhibition of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a validated strategy to overcome therapeutic resistance to single-target VEGFR-2 inhibitors.[2][3] Analogs of this compound can be designed to act as dual inhibitors, thereby impeding tumor angiogenesis, proliferation, and metastasis.[2][3]
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer. Quinazoline derivatives have been identified as inhibitors of this pathway, acting downstream to suppress the transcriptional activity of β-catenin/TCF complexes.[4]
Antibacterial Applications
The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, with some analogs exhibiting activity against both Gram-positive and Gram-negative bacteria.[1] These compounds are thought to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound analogs. Researchers should optimize these protocols based on the specific properties of the synthesized compounds.
Synthesis of this compound and its Analogs
A common and effective method for the synthesis of N3-substituted quinazoline-2,4-diones involves the reaction of isatoic anhydride with a primary amine.[5] For the parent compound, this compound, ethanolamine would be the amine of choice. Analogs can be synthesized by using substituted ethanolamines or other primary amines containing a hydroxyl group.
Protocol 1: Synthesis from Isatoic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Amine Addition: Add the desired primary amine (e.g., ethanolamine for the parent compound) (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Purification: Wash the collected solid with water and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
An alternative approach is the N-alkylation of the pre-formed quinazoline-2,4(1H,3H)-dione scaffold.
Protocol 2: N-Alkylation of Quinazoline-2,4(1H,3H)-dione
-
Reaction Setup: To a solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Alkylation: Add the alkylating agent, such as 2-chloroethanol or 2-bromoethanol (1.2 equivalents), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 12-24 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the final product using spectroscopic techniques.
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 4: In Vitro Antibacterial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative).
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Quantitative Data
The following tables summarize the reported biological activities of various quinazoline-2,4(1H,3H)-dione derivatives. It is important to note that these are examples from the literature and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Analogs
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cpd 1 | 3-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl | HUH-7 (Liver) | 2.5 | [6] |
| MCF-7 (Breast) | 6.8 | [6] | ||
| HCT-116 (Colon) | 4.9 | [6] | ||
| Cpd 2 | 3-substituted with N-acylhydrazone | HCT-116 (Colon) | 1.184 | [3] |
| Cpd 3 | 3-substituted with N-acylhydrazone | HCT-116 (Colon) | 3.403 | [3] |
| Cpd 4 | 3-substituted quinazoline-2,4(1H,3H)-dione | HCT-116 (Colon) | 0.052-0.084 | [2] |
| Cpd 5 | Quinazoline-oxymethyltriazole | HCT-116 (Colon) | 5.33 (72h) | [7] |
| MCF-7 (Breast) | 12.96 (72h) | [7] | ||
| HepG2 (Liver) | 7.94 (72h) | [7] | ||
| Cpd 6 | Quinazoline-oxymethyltriazole | MCF-7 (Breast) | 21.29 (48h) | [7] |
| Cpd 7 | 3-amino pyrrolidine moiety | MX-1 (Breast) | < 3.12 | [8][9] |
| Cpd 8 | 3-amino pyrrolidine moiety | MX-1 (Breast) | 3.02 | [8][9] |
| Cpd 9 | 2,4-disubstituted | MCF-7, A549, Colo-205, A2780 | 0.02-0.33 | [10] |
Table 2: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Analogs
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Cpd 10 | 1,3-bis-triazole moieties | E. coli | 65 | [1] |
| Cpd 11 | 1,3-bis-oxadiazole moiety | S. aureus | 70 | [1] |
| Cpd 12 | 1,3-bis-thiadiazole moiety | S. aureus | 75 | [1] |
| Cpd 13 | -CH₂CN, amide, thia/tri/tetr-azocine | S. haemolyticus | 10 | [11] |
| Cpd 14 | -CH₂CN, amide, thia/tri/tetr-azocine | S. aureus | 11 | [11] |
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of this compound analogs.
Caption: General workflow for the synthesis and evaluation of quinazoline-2,4-dione analogs.
Caption: Quinazoline analogs can inhibit the Wnt/β-catenin signaling pathway.
Caption: Quinazoline analogs as dual inhibitors of c-Met and VEGFR-2 signaling pathways.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a derivative of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This class of compounds has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The following protocols are designed to guide researchers in designing and executing robust preclinical studies to elucidate the therapeutic potential of this specific compound.
Introduction
Quinazoline and its derivatives are recognized as "privileged structures" in drug discovery due to their diverse biological activities.[1] Specifically, the quinazoline-2,4(1H,3H)-dione core is a key pharmacophore in numerous compounds with therapeutic potential.[1][2][3][4] Derivatives have shown promise in oncology by targeting critical pathways like the Wnt signaling pathway and receptor tyrosine kinases such as VEGFR-2.[1][4][5] Furthermore, studies have indicated their potential in modulating inflammatory responses and acting as antimicrobial and anticonvulsant agents.[1][6]
This document outlines a detailed experimental design for the in vivo investigation of this compound, covering initial toxicity assessments, pharmacokinetic profiling, and efficacy studies in relevant disease models.
Preclinical In Vivo Experimental Workflow
A systematic approach is crucial for the successful in vivo evaluation of a novel compound. The following workflow provides a logical progression from initial safety and tolerability studies to comprehensive efficacy and mechanistic evaluations.
Caption: A generalized workflow for in vivo experiments.
Experimental Protocols
Acute Toxicity and Dose Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of this compound.
Animal Model: Healthy BALB/c mice (n=3-5 per group, mixed gender), 6-8 weeks old.
Protocol:
-
Administer single doses of the compound via intravenous (IV) and oral (PO) routes.
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 250, 500, 1000 mg/kg).
-
A control group should receive the vehicle solution.
-
Monitor animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, for up to 14 days.[7]
-
Record mortality and the time of onset of any toxic signs.
-
At the end of the observation period, perform gross necropsy and collect major organs for histopathological analysis.
Data Presentation:
| Dose (mg/kg) | Route | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 10 | IV | 5 | ||
| 50 | IV | 5 | ||
| 100 | IV | 5 | ||
| 10 | PO | 5 | ||
| 50 | PO | 5 | ||
| 100 | PO | 5 | ||
| 250 | PO | 5 | ||
| 500 | PO | 5 | ||
| 1000 | PO | 5 | ||
| Vehicle | IV/PO | 5 |
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old, cannulated (jugular vein).
Protocol:
-
Administer a single dose of the compound intravenously (e.g., 5 mg/kg) and orally (e.g., 20 mg/kg).
-
Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Data Presentation:
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Oral Bioavailability (%) |
Efficacy Study: Human Tumor Xenograft Model
Given the strong evidence for the anticancer activity of quinazoline derivatives, a tumor xenograft model is a primary choice for efficacy testing.[7][8]
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
Protocol:
-
Subcutaneously implant human cancer cells (e.g., MGC-803 gastric cancer cells or HT-29 colon cancer cells) into the flank of each mouse.[5][7]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Administer the compound daily via oral gavage at two to three dose levels determined from the dose-range finding study.
-
Include a vehicle control group and a positive control group (e.g., 5-Fluorouracil).[7]
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | |||
| Compound (Low Dose) | ||||
| Compound (High Dose) | ||||
| Positive Control |
Pharmacodynamic and Mechanistic Studies
Objective: To investigate the mechanism of action of this compound in vivo.
Protocol:
-
Biomarker Analysis: At the end of the efficacy study, collect tumor tissues and blood samples.
-
Western Blot/Immunohistochemistry: Analyze the expression of proteins involved in relevant signaling pathways (e.g., Wnt, VEGFR-2), cell cycle regulation (e.g., cyclins, CDKs), and apoptosis (e.g., Bcl-2, Bax, cleaved PARP).[7]
-
ELISA: Measure the levels of relevant cytokines or growth factors in plasma.
-
-
Histopathology: Perform H&E staining of tumor tissues and major organs to assess cellular changes and potential toxicity.
-
Ex Vivo Analysis: Isolate cells from tumors to assess cell cycle distribution (by flow cytometry) and apoptosis (e.g., TUNEL assay).[9]
Hypothesized Signaling Pathway
Based on the literature for related quinazoline derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[1][4]
Caption: Hypothesized signaling pathway inhibition.
Concluding Remarks
The provided protocols and experimental design offer a robust starting point for the in vivo characterization of this compound. The modular nature of this plan allows for adaptation based on initial findings. For instance, if significant anti-inflammatory activity is observed in preliminary screens, the efficacy studies can be expanded to include models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation. Similarly, if neurological effects are noted, models of epilepsy or neurodegeneration could be explored. The key to a successful preclinical program is a data-driven approach, where the results of each study inform the design of subsequent experiments.
References
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. geneonline.com [geneonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione in DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are centered on the potential use of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione in DNA repair studies. It is important to note that while the quinazoline-2,4(1H,3H)-dione scaffold is a well-established core for the development of DNA repair inhibitors, particularly targeting Poly(ADP-ribose) polymerase (PARP) enzymes, literature specifically detailing the DNA repair applications of the 3-(2-hydroxyethyl) substituted derivative is limited. The information, quantitative data, and protocols provided herein are largely based on studies of structurally related quinazoline-2,4(1H,3H)-dione derivatives and are intended to serve as a comprehensive guide for initiating research in this area.
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Cellular DNA repair pathways are essential for maintaining genomic stability and preventing the onset of diseases such as cancer. The enzyme Poly(ADP-ribose) polymerase (PARP) is a key player in the repair of single-strand DNA breaks. Inhibition of PARP has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
The quinazoline-2,4(1H,3H)-dione core has been identified as a versatile scaffold for the design of potent PARP inhibitors. Various derivatives have demonstrated significant inhibitory activity against PARP-1 and PARP-2, making them valuable tools for studying DNA repair mechanisms and for the development of novel anticancer agents. This document outlines the potential applications of this compound in this context, providing detailed protocols for its characterization as a putative DNA repair inhibitor.
Principle of Action: PARP Inhibition
PARP enzymes, particularly PARP-1 and PARP-2, are activated by DNA single-strand breaks. Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting other DNA repair factors to the site of damage. PARP inhibitors, including those based on the quinazoline-2,4(1H,3H)-dione scaffold, act by binding to the catalytic domain of PARP, preventing the synthesis of PAR and trapping PARP on the DNA. This trapping of PARP at the site of a single-strand break leads to the formation of a cytotoxic lesion that, during DNA replication, results in a double-strand break. In cells with a compromised homologous recombination (HR) pathway (e.g., BRCA1/2 mutated cells), these double-strand breaks cannot be efficiently repaired, leading to cell death.
Caption: Putative mechanism of PARP inhibition by this compound.
Quantitative Data for Related Quinazoline-2,4(1H,3H)-dione Derivatives
The following table summarizes the in vitro inhibitory activity of various quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound ID | Substitution Pattern | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Derivative A | N-substituted piperazinone moiety | 0.94 | 0.87 | [1] |
| Derivative B | 3-substituted piperizine | 0.51 | 23.11 | [2] |
| Derivative C | 3-substituted piperizine | 1.31 | 15.63 | [2] |
| Compound 11a | Novel quinazoline-2,4(1H,3H)-dione derivative | 467 | 11.5 | [3] |
Experimental Protocols
The following protocols are standard methods used to characterize PARP inhibitors and their effects on DNA repair and cell viability.
Caption: General experimental workflow for evaluating a putative PARP inhibitor.
Protocol 1: PARP-1 Enzymatic Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected via a streptavidin-horseradish peroxidase (HRP) conjugate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates (white)
-
Activated DNA
-
Biotinylated NAD+
-
This compound (and other test compounds)
-
PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in PARP assay buffer. Ensure the final DMSO concentration is below 1%.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP assay buffer, activated DNA, and the test compound dilutions.
-
Enzyme Addition: Add recombinant PARP-1 enzyme to each well to initiate the reaction. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Initiation of PARPylation: Add biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the wells multiple times with a wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step to remove unbound streptavidin-HRP.
-
Signal Generation: Add the chemiluminescent HRP substrate to each well.
-
Measurement: Immediately read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using a suitable software.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of the test compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., BRCA-deficient and BRCA-proficient)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells treated with this compound (with or without a DNA damaging agent) and resuspend in PBS.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify DNA damage.[4]
Conclusion
The quinazoline-2,4(1H,3H)-dione scaffold represents a promising starting point for the development of novel DNA repair inhibitors. While this compound itself requires further investigation, the provided protocols offer a robust framework for its evaluation as a potential PARP inhibitor. By systematically applying these in vitro and cell-based assays, researchers can elucidate its mechanism of action, determine its potency and selectivity, and assess its potential as a tool for DNA repair studies and as a candidate for further drug development.
References
- 1. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: I am getting a very low yield, or no product at all. What are the potential causes?
A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions of the N-alkylation step. Key areas to investigate include:
-
Inactive Starting Material: Ensure the quinazoline-2,4(1H,3H)-dione is pure and dry. Moisture can interfere with the reaction.
-
Ineffective Base: The choice and amount of base are critical for deprotonating the quinazolinedione nitrogen. Weak bases may not be sufficient to initiate the reaction. Consider using a stronger base or ensuring the base is anhydrous.
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Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. The optimal temperature should be determined empirically, often ranging from room temperature to reflux.
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Incorrect Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF or DMSO are generally effective for this type of alkylation.
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Degradation of Alkylating Agent: 2-Bromoethanol can be unstable. Ensure it is of good quality and stored properly.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Q2: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the desired product. What are these impurities likely to be?
A2: The presence of multiple spots on TLC is a common issue and can be attributed to side reactions or unreacted starting materials. Potential impurities include:
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Unreacted Quinazoline-2,4(1H,3H)-dione: This can be identified by comparing the TLC with the starting material.
-
1,3-bis(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (Di-alkylation product): If a strong base or an excess of the alkylating agent is used, alkylation can occur at both N1 and N3 positions.
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O-alkylation Products: Quinazolinediones have enolizable carbonyl groups, which can lead to the formation of O-alkylated byproducts, although N-alkylation is generally favored under basic conditions.
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Side products from the decomposition of 2-bromoethanol: Depending on the reaction conditions, the alkylating agent may decompose.
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify the final product. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to the presence of structurally similar impurities. The following methods can be employed:
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Recrystallization: This is often the most effective method for purifying solid organic compounds.[1][2][3] Experiment with different solvent systems, such as ethanol, methanol, or mixtures of ethyl acetate and hexanes, to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
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Acid-Base Extraction: If unreacted acidic starting materials like anthranilic acid are present from the initial quinazolinedione synthesis, a wash with a dilute basic solution (e.g., sodium bicarbonate) can help remove them.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: There are two primary synthetic strategies:
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Cyclization to form the quinazolinedione ring: This typically involves the reaction of an anthranilic acid derivative with a source of the C2 and N3 atoms, such as urea or a derivative of ethanolamine. However, this can sometimes lead to a mixture of isomers.
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N-alkylation of a pre-formed quinazoline-2,4(1H,3H)-dione: This is a more direct and common approach where quinazoline-2,4(1H,3H)-dione is reacted with a 2-hydroxyethylating agent, such as 2-bromoethanol or ethylene oxide, in the presence of a base.
Q2: Which position (N1 or N3) is preferentially alkylated in quinazoline-2,4(1H,3H)-dione?
A2: The N3 position is generally more acidic and nucleophilic than the N1 position, leading to preferential alkylation at N3 under many conditions. However, the regioselectivity can be influenced by the reaction conditions, including the choice of base, solvent, and the structure of the alkylating agent.
Q3: How can I minimize the formation of the di-alkylated byproduct?
A3: To minimize the formation of 1,3-bis(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, you can:
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Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the alkylating agent.
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Employ a weaker base or control the amount of a strong base carefully.
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Monitor the reaction progress by TLC to stop the reaction once the mono-alkylated product is maximized.
Q4: What is the role of the base in the N-alkylation reaction?
A4: The base deprotonates the nitrogen atom of the quinazolinedione ring, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., 2-bromoethanol) in a nucleophilic substitution reaction.
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?
A5: Some modern synthetic methods focus on greener approaches, such as using microwave irradiation to reduce reaction times and energy consumption, or employing water as a solvent in certain cyclization reactions to form the quinazolinedione core.[2]
Data Presentation
Table 1: Comparison of Bases for N-alkylation of Quinazoline-2,4(1H,3H)-dione with Alkyl Halides
| Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | DMF | Benzyl bromoacetate | 25 | 62-65 | [3] |
| K₂CO₃ | DMF | Ethyl chloroacetate | Room Temp | 73 | [1] |
| Cs₂CO₃ | DMF | Benzyl chloride | 100 | 81 | |
| NaH | DMF | Benzyl chloride | 100 | 77.8 |
Table 2: Yields of N-alkylation of Quinazoline-2,4(1H,3H)-dione Derivatives under Various Conditions
| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Quinazoline-2,4(1H,3H)-dione | Benzyl bromoacetate | K₂CO₃ | DMF | 24 | 62 | [3] |
| 6-Bromoquinazoline-2,4(1H,3H)-dione | Benzyl bromoacetate | K₂CO₃ | DMF | 24 | 65 | [3] |
| Quinazoline-2,4(1H,3H)-dione | Chloroacetonitrile | K₂CO₃ | DMF | 24 | 68 | [1] |
| N¹-substituted quinazolin-2,4(1H,3H)-diones | Esters of bromoacetic acid | K₂CO₃ | DMF | 24 | 67-81 |
Experimental Protocols
Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione (Starting Material)
This protocol is a general procedure based on the reaction of anthranilic acid and urea.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1 equivalent) and urea (2-3 equivalents).
-
Heating: Heat the mixture to 150-160 °C in an oil bath. The mixture will melt and then solidify as the reaction proceeds.
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Reaction Time: Maintain the temperature for 2-4 hours.
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Work-up: Cool the reaction mixture to room temperature. Add a dilute solution of sodium hydroxide and stir to dissolve the product.
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Precipitation: Filter the solution to remove any insoluble impurities. Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the quinazoline-2,4(1H,3H)-dione.
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Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Synthesis of this compound via N-alkylation
This is a generalized protocol based on literature procedures for N-alkylation of quinazolinediones.
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Reaction Setup: To a solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in a polar aprotic solvent (e.g., DMF), add a base (e.g., anhydrous potassium carbonate, 1.5-2.0 equivalents).
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Addition of Alkylating Agent: Stir the suspension at room temperature for 30-60 minutes. Then, add 2-bromoethanol (1.1-1.5 equivalents) dropwise to the mixture.
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity [mdpi.com]
- 3. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinazoline-2,4-dione Synthesis
Welcome to the technical support center for the synthesis of quinazoline-2,4-diones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of quinazoline-2,4-diones, offering potential causes and solutions in a question-and-answer format.
1. Low or No Product Yield
Question: My reaction is resulting in a very low yield or no quinazoline-2,4-dione product. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in organic synthesis. For quinazoline-2,4-dione synthesis, several factors could be at play. A systematic evaluation of your experimental setup is key to pinpointing the issue.
Troubleshooting Low or No Product Yield
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor reaction progress using TLC or LC-MS to determine the ideal duration. Some classical methods require high temperatures, while modern catalytic approaches may proceed under milder conditions.[1] |
| Poor Quality Starting Materials | Ensure the purity of your starting materials (e.g., anthranilic acid, isatoic anhydride, 2-aminobenzamide). Impurities can interfere with the reaction. |
| Incomplete Cyclization | The intermediate may not be fully cyclizing. Consider increasing the reaction time or temperature, or using a more potent cyclizing agent. |
| Hydrolysis of Starting Materials | Starting materials like isatoic anhydride are susceptible to hydrolysis, which can lead to unwanted side products. Ensure anhydrous reaction conditions if necessary. |
| Reagent Stoichiometry | Carefully check the molar ratios of your reactants and reagents. An excess or deficit of a key component can halt the reaction or lead to byproduct formation. |
| Catalyst Inactivity | If using a catalyst, ensure it is active and used in the correct concentration. Some catalysts may require activation or specific handling. |
2. Formation of Significant Byproducts
Question: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, or NMR). What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common hurdle. The nature of these impurities depends on your chosen synthetic route. Below are some common side reactions and strategies to mitigate them.
Common Side Reactions and Mitigation Strategies
a) Incomplete Cyclization
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Side Product: Uncyclized intermediates, such as the corresponding urea derivative from the reaction of an anthranilic acid with a cyanate.
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Cause: Insufficient reaction time, inadequate temperature, or a weak cyclizing agent can lead to the accumulation of the acyclic precursor. Strong electron-withdrawing groups on the starting materials can also hinder the final ring-closing step.[2][3]
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Troubleshooting:
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Increase the reaction temperature or prolong the reaction time. Monitor the disappearance of the intermediate by TLC or LC-MS.
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In syntheses starting from anthranilic acid and urea, ensure the temperature is high enough (typically 150-160°C) to drive the cyclization and removal of ammonia.
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For reactions involving isatoic anhydride, ensure the amine is sufficiently nucleophilic to promote both ring opening and subsequent cyclization.
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b) Hydrolysis of Starting Materials or Intermediates
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Side Product: Anthranilic acid (from hydrolysis of isatoic anhydride) or other ring-opened products.
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Cause: Isatoic anhydride and some intermediates are sensitive to moisture and can hydrolyze, especially under acidic or basic conditions at elevated temperatures. This leads to the formation of anthranilic acid and carbon dioxide, which can then participate in other unwanted reactions.
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Troubleshooting:
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Use anhydrous solvents and reagents.
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Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
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Carefully control the pH and temperature of the reaction.
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c) Dimerization or Polymerization
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Side Product: High molecular weight oligomers or polymers.
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Cause: Under certain conditions, especially at high temperatures, reactive intermediates can self-condense to form polymeric byproducts. This can be more prevalent when using highly reactive starting materials or in the absence of a suitable reaction partner.
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Troubleshooting:
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Optimize the reaction concentration; sometimes higher dilution can disfavor intermolecular side reactions.
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Control the rate of addition of reagents to maintain a low concentration of reactive intermediates.
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Adjust the temperature to find a balance between the desired reaction rate and the rate of polymerization.
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d) Formation of Isomers
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Side Product: Positional isomers of the desired quinazoline-2,4-dione, especially when using substituted anthranilic acids or isatoic anhydrides.
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Cause: The cyclization step may not be completely regioselective, leading to a mixture of products.
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Troubleshooting:
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The choice of catalyst and reaction conditions can sometimes influence the regioselectivity.
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Careful purification by column chromatography or recrystallization is often necessary to separate the desired isomer.
-
Experimental Protocols
Below are detailed methodologies for common syntheses of quinazoline-2,4-diones.
Protocol 1: Synthesis from Anthranilic Acid and Urea
This method is a classical approach to unsubstituted quinazoline-2,4-dione.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anthranilic acid (1 equivalent) and urea (2-3 equivalents).
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Heating: Heat the mixture to 150-160°C in an oil bath.
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Reaction: Continue heating and stirring for 2-4 hours. The mixture will become a molten slurry and then solidify. The evolution of ammonia gas will be observed.
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Work-up: After cooling to room temperature, the solid mass is washed with hot water to remove excess urea and other water-soluble impurities.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure quinazoline-2,4-dione.
Protocol 2: One-pot Synthesis from Isatoic Anhydride and a Primary Amine
This protocol is suitable for the synthesis of N3-substituted quinazoline-2,4-diones.
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Reaction Setup: To a solution of isatoic anhydride (1 equivalent) in a suitable solvent like DMF or acetonitrile, add the primary amine (1.1 equivalents) dropwise at room temperature.
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Ring Opening: Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the evolution of carbon dioxide.
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Cyclization: Add a cyclizing agent such as triphosgene (0.4 equivalents) and a base (e.g., triethylamine, 2 equivalents) to the reaction mixture.
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Reaction: Stir the mixture at room temperature overnight.
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Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis from Isatoic Anhydride
Caption: One-pot synthesis of N3-substituted quinazoline-2,4-diones.
Signaling Pathway: Inhibition of STAT3 and FOXO3a by Quinazoline-2,4-dione
Caption: Modulation of STAT3 and FOXO3a signaling by Quinazoline-2,4-dione.[1]
References
- 1. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as quinazoline-2,4(1H,3H)-dione, 2-bromoethanol (or a similar ethanolamine derivative), and reagents from the initial synthesis of the quinazolinedione ring, like anthranilic acid or isatoic anhydride.[1][2] Side products from incomplete reactions or alternative reaction pathways, such as N,N'-disubstituted products or oligomers, may also be present.
Q2: What is the recommended first-line purification method for this compound?
A2: Recrystallization is a widely recommended initial purification method for quinazoline-2,4(1H,3H)-dione derivatives.[3] Ethanol is frequently cited as a suitable solvent for this class of compounds.
Q3: When should I consider using column chromatography?
A3: Column chromatography is advisable when recrystallization fails to remove closely related impurities or when a very high degree of purity is required. It is particularly useful for separating the desired product from unreacted starting materials or side products with different polarities.[4]
Q4: My compound appears to be degrading during silica gel column chromatography. What could be the cause and what is the solution?
A4: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds.[5] If you observe degradation, consider using a less acidic or a basic stationary phase, such as neutral or basic alumina.[5] Alternatively, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine in the eluent, followed by re-equilibration with the mobile phase.
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide an estimate of purity.[3][6] Thin Layer Chromatography (TLC) is a quick and effective qualitative tool to monitor the progress of the purification.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen recrystallization solvent. | Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider solvent mixtures like ethanol/water or ethyl acetate/hexane. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and the receiving flask. Keep the solution hot throughout the filtration process. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
Issue 2: Persistent Impurities After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | The polarity of the eluent may not be optimal for separating your compound from the impurity. Perform a systematic TLC analysis with a range of solvent systems to find one that gives good separation (ΔRf > 0.2). |
| Co-elution of impurities with similar polarity. | If the impurities have very similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.[4][5] |
| Column overloading. | The amount of crude material loaded onto the column is too high for the column dimensions. As a general rule, the sample load should be 1-5% of the stationary phase weight. |
| Poorly packed column. | Channeling or cracking in the column bed can lead to inefficient separation. Ensure the column is packed uniformly without any air bubbles. |
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Parameter | Recrystallization | Column Chromatography (Silica/Alumina) |
| Principle | Difference in solubility at different temperatures. | Differential adsorption and partitioning between a stationary and a mobile phase. |
| Best For | Removing small amounts of impurities from a large amount of product. | Separating complex mixtures with components of varying polarities. |
| Typical Purity | Good to excellent, depending on the impurities. | Can achieve very high purity (>99%). |
| Yield | Can be lower due to product loss in the mother liquor. | Generally higher if optimized, but some loss on the column is inevitable. |
| Scalability | Easily scalable to large quantities. | Can be scaled up, but becomes more resource-intensive. |
| Complexity | Relatively simple and less time-consuming. | More complex, requiring careful selection of stationary and mobile phases. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
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Column Packing: Carefully pour the slurry into a chromatography column, ensuring a uniform and bubble-free packing. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica onto the top of the column bed. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Quinazolinone Derivatives
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of quinazolinone derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired quinazolinone product. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent challenge in quinazolinone synthesis. A systematic evaluation of your experimental setup is key to identifying the root cause. Here are the primary factors to investigate:
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature to enhance the reaction rate.[1]
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Suboptimal Reagents and Solvents: The purity of your starting materials and the choice of solvent are critical for success.
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Solution: Ensure that starting materials like 2-aminobenzamide or anthranilic acid are pure and dry; recrystallization may be necessary.[1] The solvent significantly influences the reaction; polar aprotic solvents such as DMSO or DMF are often effective.[1][2] A solvent screening may be necessary to find the optimal medium for your specific substrates.[1]
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are crucial parameters.
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Solution: Classical methods like the Niementowski reaction often require high temperatures (130–150 °C).[1] However, for some substrates, high temperatures can be detrimental.[2] It is essential to re-optimize these parameters for your specific reaction.[2] Consider performing a temperature screen to identify the optimal condition.[3]
-
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Catalyst Issues: If you are employing a metal-catalyzed reaction, the activity of the catalyst is paramount.
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Steric and Electronic Effects: The nature of the substituents on your starting materials can significantly impact the reaction's outcome.
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Solution: Electron-withdrawing groups can decrease the nucleophilicity of an amine, potentially requiring harsher reaction conditions. Conversely, bulky substituents can introduce steric hindrance, slowing the reaction.[2]
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Issue 2: Formation of Side Products and Purification Challenges
Q2: My reaction is generating significant side products, complicating the purification of the target quinazolinone. What are common impurities and how can I minimize them and purify my product?
A2: The formation of side products is a common hurdle in quinazolinone synthesis. Identifying these impurities is key to optimizing both the reaction and purification process.
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Common Side Products and Their Identification:
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Unreacted Starting Materials: Spots on a TLC plate may correspond to your starting materials. Co-spotting your reaction mixture with the starting materials on the same TLC plate will confirm their presence.[1]
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Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is incomplete. Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[1]
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Hydrolysis Products: The presence of water can lead to the hydrolysis of intermediates or the final product.[2]
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Strategies to Minimize Side Reactions:
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Adjust Reaction Conditions: Modifying the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[1] A lower temperature or shorter reaction time might be beneficial.[2]
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Inert Atmosphere: For reactions sensitive to air and moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like oxidation.[2]
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Purification Techniques:
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Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent like ethanol can be an effective purification method.[1]
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Column Chromatography: For complex mixtures, column chromatography on silica gel is a standard purification technique.[1] For highly polar compounds, a reverse-phase column may be necessary.[1]
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Acid-Base Extraction: Quinazolinone derivatives with basic nitrogen atoms can be separated from non-basic impurities using acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basify the aqueous layer to precipitate the pure quinazolinone.[1]
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Issue 3: Reaction Monitoring
Q3: How can I effectively monitor the progress of my quinazolinone synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[1] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.[3]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the optimization of reaction conditions for different quinazolinone synthesis methods, demonstrating how various parameters affect the yield.
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction [1]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Temperature (°C) | Yield (%) |
| 1 | CuI | DBU | DMSO | Room Temperature | 85 |
| 2 | CuBr | DBU | DMSO | Room Temperature | 78 |
| 3 | CuCl | DBU | DMSO | Room Temperature | 72 |
| 4 | Cu(OAc)₂ | DBU | DMSO | Room Temperature | 65 |
| 5 | CuSO₄·5H₂O | DBU | DMSO | Room Temperature | 60 |
| 6 | CuI | Et₃N | DMSO | Room Temperature | 75 |
| 7 | CuI | K₂CO₃ | DMSO | Room Temperature | 68 |
| 8 | CuI | DBU | DMF | Room Temperature | 70 |
| 9 | CuI | DBU | MeCN | Room Temperature | 55 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred for 12 h. Isolated yields are reported.
Table 2: Optimization of Reaction Parameters for a Quinazolinone Synthesis via C-H Activation [4]
| Entry | Halogen on Benzoic Acid | Catalyst (20 mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-iodo | CuI | Cs₂CO₃ | 80 | 6 | 70.3 |
| 2 | 2-bromo | CuI | Cs₂CO₃ | 80 | 6 | 81.2 |
| 3 | 2-chloro | CuI | Cs₂CO₃ | 80 | 6 | 55.0 |
| 4 | 2-fluoro | CuI | Cs₂CO₃ | 80 | 6 | 40.0 |
Reaction conditions: Substituted 2-halobenzoic acids were reacted with a guanidine derivative in the presence of a catalyst and base.
Experimental Protocols
Here are detailed methodologies for key experiments in the synthesis of quinazolinone derivatives.
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate (Microwave-Assisted) [1]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate. An optimal condition is often 8-10 minutes of heating.
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is reacted with an amine source (e.g., aqueous ammonia) to yield the desired quinazolinone.[1]
-
Reaction Conditions: This step can also be performed under microwave irradiation to reduce reaction times.
-
Purification: The residue can be extracted with methanol and purified by HPLC or recrystallization to obtain the final product.[1]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of quinazolinone synthesis.
Caption: Troubleshooting workflow for low product yield in quinazolinone synthesis.
Caption: General experimental workflow for quinazolinone synthesis.
References
troubleshooting low solubility of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, focusing on challenges related to its low solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a synthetically accessible quinazolinedione derivative.[1] Its core structure is a key building block in medicinal chemistry for developing potent enzyme inhibitors.[1] It is primarily investigated for its potential to inhibit enzymes involved in DNA repair and cellular signaling, such as poly(ADP-ribose) polymerase (PARP) and tankyrase.[1] Key research areas include the DNA damage response (DDR), genomic stability, and the Wnt/β-catenin signaling pathway, making it relevant for oncology research and the development of novel anti-cancer strategies.[1]
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below. The presence of a polar hydroxyethyl group generally enhances water solubility compared to more hydrophobic derivatives.[1]
Q3: Why does this compound exhibit low solubility in aqueous solutions?
A3: Like many quinazolinone derivatives, the low aqueous solubility is likely due to its rigid, fused heterocyclic ring system. This structure can lead to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.
Q4: In which signaling pathways is this compound commonly studied?
A4: This compound and its derivatives are often studied as inhibitors of the PARP enzyme, which plays a critical role in DNA repair. Additionally, they have been investigated for their role in modulating the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1207-75-6 | [1] |
| Molecular Weight | 206.2 g/mol | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | |
| Melting Point | 253.5-254 °C | [2] |
| Predicted LogP | ~1.2 | [1] |
| Predicted pKa | 12.67 ± 0.20 | [2] |
| Appearance | Solid, particulate/powder | [2] |
Troubleshooting Guide for Low Solubility
Issue 1: The compound will not dissolve in my initial solvent (e.g., aqueous buffer).
-
Initial Steps:
-
Use an organic co-solvent: For many poorly soluble drugs, dissolving the compound in a small amount of a water-miscible organic solvent first is necessary. Dimethyl sulfoxide (DMSO) is a common first choice.
-
Gentle Heating and Sonication: After adding the solvent, gentle warming (e.g., to 37°C) and sonication can help to break down the crystal lattice and facilitate dissolution.
-
Issue 2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer.
-
This is a common issue known as "precipitation upon dilution." Here are several strategies to overcome this:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.
-
Introduce a Co-solvent in the Final Buffer: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like DMSO, ethanol, or propylene glycol to your aqueous buffer can increase the solubility of the final solution.
-
Utilize Surfactants: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility. Pre-incubating the compound with the cyclodextrin solution before the final dilution can be effective.
-
Issue 3: I am still observing precipitation or cloudiness in my final solution.
-
Advanced Strategies:
-
pH Adjustment: Depending on the pKa of your compound and the stability of your experimental system, adjusting the pH of the buffer can significantly impact solubility. For quinazoline-based drugs, which are often weak bases, a lower (more acidic) pH can increase solubility by promoting ionization.
-
Solid Dispersions: For formulation development, creating a solid dispersion where the drug is dispersed in an amorphous form within a hydrophilic polymer matrix can enhance wettability and dissolution. Common techniques include solvent evaporation and melt methods.
-
Particle Size Reduction: If you are working with the solid form, reducing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Solvent Selection: Start with a high-purity, anhydrous organic solvent in which the compound is known to be soluble, such as DMSO.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Dissolution:
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use a sonicator bath for 10-15 minutes. Gentle warming in a water bath (37-50°C) can also be applied.
-
-
Storage: Store the stock solution as recommended by the supplier, often at -20°C or -80°C, protected from light and moisture. Before use, ensure the solution is completely thawed and vortexed to re-dissolve any precipitate that may have formed during freezing.
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
-
Dissolution: Accurately weigh the quinazoline derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Co-dissolution: Dissolve both components in a suitable volatile organic solvent (e.g., methanol or ethanol) in a round-bottom flask with stirring or sonication until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under a vacuum to remove any residual solvent.
-
Final Formulation: The resulting solid dispersion can then be milled into a fine powder for further use.
Visualizations
Caption: Workflow of PARP Inhibition Assay.
Caption: Wnt/β-catenin Signaling Pathway.
References
Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly concerning the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to a first-generation quinazoline-based EGFR inhibitor (e.g., gefitinib, erlotinib), is now showing signs of resistance. What are the most common causes?
A1: The most common cause of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) is a secondary mutation in the EGFR gene itself.[1][2] The "gatekeeper" T790M mutation accounts for over 50% of these resistance cases.[1][3] This mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the inhibitory effect of competitive inhibitors like gefitinib and erlotinib.[1] Other less common mechanisms include the activation of bypass signaling pathways, such as MET amplification.[4][5]
Q2: How can I determine if my resistant cell line has the EGFR T790M mutation?
A2: Several molecular techniques can be used to detect the T790M mutation. The choice of method often depends on the required sensitivity and available equipment. Common methods include:
-
Digital Droplet PCR (ddPCR): A highly sensitive method for detecting and quantifying rare mutations, even when present in less than 0.1% of the cell population.[6]
-
Allele-Specific PCR (e.g., ARMS): A sensitive and practical method for screening for known mutations like T790M.[7]
-
Next-Generation Sequencing (NGS): Provides comprehensive information on various mutations across the EGFR gene and other cancer-related genes, but may have lower sensitivity for very rare mutations compared to ddPCR.
-
Sanger Sequencing: A traditional method, but it is less sensitive and generally requires a higher percentage of mutant alleles in the sample (around 20-25%) to be effective.[7]
For a detailed comparison of detection methods, please refer to the Experimental Protocols section.
Q3: I have confirmed the presence of the T790M mutation in my resistant cells. What are my options to overcome this resistance?
A3: The development of third-generation EGFR TKIs, such as osimertinib, was specifically designed to target EGFR mutations, including T790M, while having limited activity against wild-type EGFR.[1][2][8][9] Osimertinib has been approved for the treatment of patients with T790M-positive non-small cell lung cancer (NSCLC) who have progressed on first- or second-generation EGFR TKI therapy.[8][9]
Q4: My cells are now resistant to the third-generation inhibitor osimertinib. What are the likely resistance mechanisms?
A4: Resistance to osimertinib can occur through several mechanisms. One of the most common is the acquisition of a new mutation in the EGFR gene, C797S, which is located at the covalent binding site of osimertinib.[2][10][11] Other mechanisms include the activation of bypass signaling pathways, with MET amplification being a frequently observed alteration.[1][11][12][13] In some cases, resistance can also be driven by mutations in other genes like BRAF or KRAS, or through histological transformation of the tumor.[1][11][14]
Q5: What strategies can I employ in my research to overcome resistance mediated by MET amplification?
A5: MET amplification leads to the activation of downstream signaling pathways like PI3K/AKT and MAPK, independent of EGFR.[5][12] A promising strategy to overcome this resistance is the combination of an EGFR inhibitor with a MET inhibitor.[3][15][16] Preclinical and clinical studies have shown that dual inhibition of both EGFR and MET can re-sensitize resistant cells to treatment.[13][16] Examples of MET inhibitors that have been investigated in combination with EGFR TKIs include crizotinib and savolitinib.[3][13]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for a quinazoline-based inhibitor in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of the inhibitor. Ensure proper storage conditions (temperature, light protection). |
| Cell Line Integrity | Verify the identity and purity of your cell line using STR profiling. Check for mycoplasma contamination. |
| Assay Conditions | Optimize cell seeding density and incubation time. Ensure the inhibitor concentration range is appropriate to generate a full dose-response curve. |
| Reagent Quality | Check the quality and expiration dates of all reagents used in the viability assay (e.g., MTT, CellTiter-Glo). |
Problem 2: My quinazoline-based inhibitor shows reduced efficacy in a sub-population of cells, suggesting emerging resistance.
| Possible Cause | Troubleshooting Step |
| Heterogeneous Population | Isolate single-cell clones and test their sensitivity to the inhibitor individually to confirm a resistant sub-population. |
| Emergence of Resistance Mutations | Extract DNA from the resistant cell population and screen for known resistance mutations (e.g., T790M, C797S) using a sensitive method like ddPCR. |
| Activation of Bypass Pathways | Perform western blotting to analyze the phosphorylation status of key proteins in bypass pathways (e.g., MET, AKT, ERK). Consider performing RNA sequencing to identify upregulated signaling pathways. |
Data Presentation
Table 1: Generations of EGFR Tyrosine Kinase Inhibitors and Their Targets
| Generation | Inhibitors | Target EGFR Mutations | Key Resistance Mechanism |
| First | Gefitinib, Erlotinib | Activating mutations (L858R, exon 19 deletions) | T790M |
| Second | Afatinib, Dacomitinib | Activating mutations and T790M (less effective clinically due to toxicity)[8] | T790M |
| Third | Osimertinib | Activating mutations and T790M | C797S, MET amplification |
| Fourth (in development) | EAI045, various quinazoline derivatives[3][17] | Activating mutations, T790M, and C797S | To be determined |
Table 2: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Resistance Mechanism | Frequency (First-Line Osimertinib) | Frequency (Second-Line Osimertinib) |
| EGFR C797S mutation | ~7%[2] | ~20-40%[2][11] |
| MET Amplification | ~15%[2][12] | ~10-22%[12] |
| HER2 Amplification | ~2%[14] | ~5%[14] |
| BRAF V600E mutation | ~3%[14] | - |
| KRAS mutation | ~3%[14] | - |
| Histological Transformation (e.g., to SCLC) | - | ~3-14%[11] |
Experimental Protocols
Protocol 1: Detection of EGFR T790M Mutation by Digital Droplet PCR (ddPCR)
This protocol outlines the general steps for detecting the EGFR T790M mutation from cellular DNA.
1. DNA Extraction:
-
Harvest cells and extract genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) for higher accuracy.
2. ddPCR Assay Preparation:
-
Prepare the ddPCR reaction mix containing:
-
ddPCR Supermix for Probes (No dUTP)
-
T790M specific primer/probe set (FAM-labeled for mutant)
-
Wild-type EGFR reference primer/probe set (HEX- or VIC-labeled)
-
Extracted genomic DNA (10-100 ng)
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Nuclease-free water
-
-
Gently vortex and centrifuge the reaction mix.
3. Droplet Generation:
-
Load the ddPCR reaction mix and droplet generation oil into a droplet generator cartridge.
-
Generate droplets using a droplet generator (e.g., Bio-Rad QX200).
4. PCR Amplification:
-
Carefully transfer the droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR using a thermal cycler with the following cycling conditions (example):
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 55-60°C for 1 minute
-
-
Enzyme deactivation: 98°C for 10 minutes
-
Hold at 4°C
-
5. Droplet Reading and Analysis:
-
Read the droplets using a droplet reader (e.g., Bio-Rad QX200).
-
Analyze the data using the associated software (e.g., QuantaSoft) to determine the concentration of mutant and wild-type alleles. The software will calculate the fractional abundance of the T790M mutation.
Protocol 2: Analysis of MET Amplification by Fluorescence In Situ Hybridization (FISH)
This protocol provides a general workflow for detecting MET gene amplification in cultured cells.
1. Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., methanol:acetic acid, 3:1) for 10-15 minutes at room temperature.
-
Dehydrate the cells through a series of ethanol washes (e.g., 70%, 85%, 100%) and air dry.
2. Pre-treatment:
-
Treat the slides with a protease solution (e.g., pepsin) to permeabilize the cells and remove cytoplasm, allowing for better probe penetration. The timing and concentration need to be optimized for the specific cell line.
-
Wash the slides in PBS.
3. Denaturation:
-
Apply a MET-specific DNA probe (labeled with a fluorophore, e.g., SpectrumOrange) and a chromosome 7 centromere (CEP7) reference probe (labeled with a different fluorophore, e.g., SpectrumGreen) to the slide.
-
Co-denature the cellular DNA and the probes by heating the slides on a hot plate at 75-80°C for 5-10 minutes.
4. Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight to allow the probes to hybridize to their target sequences.
5. Post-Hybridization Washes:
-
Wash the slides in a series of stringent wash buffers to remove any non-specifically bound probes. The temperature and salt concentration of the wash buffers determine the stringency.
6. Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
7. Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for the fluorophores used.
-
Capture images and count the number of MET and CEP7 signals in at least 50-100 nuclei.
-
MET amplification is typically defined as a MET/CEP7 ratio of ≥2 or a MET gene copy number of ≥5.[1]
Visualizations
Caption: EGFR signaling pathway and the action of quinazoline-based inhibitors.
Caption: Key mechanisms of resistance to EGFR inhibitors.
Caption: Workflow for identifying resistance mechanisms.
References
- 1. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? [mdpi.com]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 7. A sensitive and practical method to detect the T790M mutation in the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 12. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione in solution
Welcome to the technical support center for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the quinazoline-2,4(1H,3H)-dione core structure in solution?
A1: The quinazolinone ring is generally considered to be quite stable under many reaction conditions, including oxidation and reduction.[1] It is reported to be stable in cold, dilute acidic and alkaline solutions; however, it can be susceptible to degradation upon boiling in these solutions.[1]
Q2: I am observing a loss of my compound in solution over time. What are the likely causes?
A2: Degradation of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Under harsh acidic or alkaline conditions, particularly at elevated temperatures, hydrolysis of the quinazolinedione ring can occur.[2] Additionally, the N-hydroxyethyl side chain is a potential site for oxidation.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation studies on this exact molecule are not extensively published, based on the metabolism of structurally similar compounds, two likely degradation pathways are:
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Oxidation of the N-hydroxyethyl side chain: The primary alcohol on the side chain can be oxidized to form the corresponding carboxylic acid, 3-(carboxymethyl)quinazoline-2,4(1H,3H)-dione.
-
Hydrolysis of the quinazolinedione ring: Under strong acidic or basic conditions, the amide bonds within the quinazoline ring system can be hydrolyzed.
Q4: What solvents are recommended for dissolving and storing this compound?
A4: For short-term use, Dimethyl Sulfoxide (DMSO) is a common solvent for quinazoline derivatives in biological assays.[3] However, the long-term stability in DMSO can be variable for some quinazolines.[4] For aqueous solutions, it is advisable to use buffered solutions to maintain a stable pH. The stability of some quinazoline derivatives has been shown to be high in ultrapure water when stored in the dark at controlled temperatures (4°C or 22°C).[5]
Q5: How should I store my solutions of this compound?
A5: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., 4°C or -20°C) and protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
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Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh solutions of the compound immediately before each experiment.
-
Assess Stability in Media: Perform a preliminary experiment to assess the stability of the compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low and consistent across all experiments, as it may affect the stability of the compound or the biological system.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Degradation of the compound during sample preparation or storage.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples are processed and analyzed as quickly as possible after preparation. If storage is necessary, keep samples at a low temperature and protected from light.
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unknown peaks are related to the degradation of the parent compound.
-
Check for Excipient Interactions: If you are working with a formulated product, consider the possibility of interactions between the compound and excipients.
-
Quantitative Data Summary
The following table summarizes the general stability observations for quinazoline derivatives from the literature. Note that specific quantitative data for this compound is limited.
| Compound Class | Solvent/Condition | Temperature | Duration | Stability Observation | Citation |
| Quinazoline Derivatives | 0.2% DMSO | Not Specified | Up to 96 hours | Homogeneous (stable) | [3] |
| 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one | Ultrapure Water | 4°C and 22°C (in dark) | Over 40 days | High stability | [4][5] |
| 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one | DMSO | Not Specified | Immediate | Unstable, modifications observed | [4] |
| Piperazinyl Quinazolines | 0.1 M HCl | 80°C | Not Specified | Significant decomposition | [2] |
| Piperazinyl Quinazolines | 0.1 M NaOH | 80°C | Not Specified | Complete degradation | [2] |
| Piperazinyl Quinazolines | Neutral and Oxidative | Not Specified | Not Specified | No degradation observed | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. The extent of degradation should ideally be between 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours.
-
Also, heat the stock solution at 60°C for 48 hours.
-
At appropriate time intervals, withdraw aliquots of the solution or dissolve a portion of the solid and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare solutions from the solid or dilute the exposed solution with the mobile phase.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualizations
Potential Signaling Pathway Inhibition
Quinazolinedione derivatives have been identified as inhibitors of several signaling pathways implicated in diseases like cancer. Below are diagrams for two such pathways: Wnt/β-catenin signaling and PARP-mediated DNA repair.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by quinazolinedione derivatives.
Caption: PARP inhibition workflow and the mechanism of synthetic lethality.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Forced Degradation Studies - STEMart [ste-mart.com]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis and Purification of Quinazoline-2,4-diones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of synthesized quinazoline-2,4-diones.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of quinazoline-2,4-diones?
A1: Common impurities often include unreacted starting materials, such as anthranilic acid derivatives or isatoic anhydride, and incompletely cyclized intermediates.[1][2] Depending on the synthetic route, side products from dimerization or polymerization of starting materials, especially at high temperatures, can also be present.[3] For instance, when using formamide in the Niementowski reaction, N-formylanthranilic acid is a key intermediate that may remain if cyclization is incomplete.[2]
Q2: How can I effectively monitor the progress of my reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is a crucial technique for monitoring the consumption of starting materials and the formation of the desired product.[3] Developing a suitable TLC system early on will also aid in optimizing the purification strategy. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the reaction progress with greater precision.[2]
Q3: What are the primary methods for purifying crude quinazoline-2,4-diones?
A3: The most common and effective purification methods are recrystallization and column chromatography.[1][3] Recrystallization is ideal for solid products with good crystallinity and when impurities have different solubility profiles.[1] Column chromatography is highly versatile for separating compounds with varying polarities.[1] For achieving very high purity (>99%) or separating closely related isomers, preparative HPLC is the method of choice.[1]
Q4: My purified quinazoline-2,4-dione still shows minor impurities. What should I do?
A4: If initial purification does not yield a product of the desired purity, a secondary purification step using a different technique is recommended. For example, if column chromatography was used first, subsequent recrystallization can be effective in removing residual impurities.[1] Alternatively, repeating column chromatography with a shallower solvent gradient can improve the separation of closely eluting compounds.[1]
Troubleshooting Guide: Enhancing the Purity of Quinazoline-2,4-diones
This guide addresses specific issues that may arise during the purification of quinazoline-2,4-diones and provides practical solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC after initial work-up, one of which corresponds to the starting anthranilic acid derivative. | Incomplete reaction. | Ensure the reaction has gone to completion by extending the reaction time and monitoring via TLC. If unreacted starting material persists, it can often be removed by washing the crude product with a dilute basic solution like sodium bicarbonate to form a water-soluble salt.[2] |
| The crude product is an oil or non-crystalline solid, making recrystallization difficult. | Presence of significant amounts of impurities or residual solvent. | Column chromatography is the preferred method for purifying oily or amorphous products.[3] Ensure all solvent from the reaction work-up has been thoroughly removed under vacuum before attempting purification. |
| During column chromatography, the product and a major impurity co-elute. | The chosen eluent system has insufficient resolving power. | Optimize the solvent system using TLC by testing various solvent mixtures with different polarities. A good solvent system should provide a clear separation between the product spot (ideally with an Rf of 0.2-0.4) and impurity spots.[1] A shallower gradient during column chromatography can also improve separation.[1] |
| The product crystallizes out on the column during chromatography. | Poor solubility of the product in the eluent. | Choose a solvent system in which the compound has better solubility. Adding a small amount of a more polar solvent to the eluent can help keep the product dissolved. |
| Recrystallization yields are very low. | The chosen solvent is too good at dissolving the compound even at low temperatures, or too much solvent was used. | Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| A byproduct with a higher molecular weight is observed by mass spectrometry. | Dimerization of the starting materials or product can occur, a known side reaction in some quinazolinone syntheses.[2] | These byproducts often have different polarities from the desired product and can typically be separated by column chromatography. |
Quantitative Data on Purification Methods
The effectiveness of different purification techniques can vary depending on the specific quinazoline-2,4-dione derivative and the nature of the impurities. The following table provides a summary of purity improvements that can be expected with common purification methods.
| Purification Method | Initial Purity (Crude) | Final Purity (Typical) | Key Considerations |
| Washing with Base/Acid | 50-80% | 70-90% | Effective for removing acidic or basic starting materials/impurities. |
| Recrystallization | 70-90% | >95% | Dependent on the compound's crystallinity and the solubility of impurities. |
| Flash Column Chromatography | 50-90% | >98% | Highly effective for a wide range of impurities; success depends on the chosen solvent system. |
| Preparative HPLC | >90% | >99.5% | Ideal for achieving very high purity and separating close isomers or impurities.[1] |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general procedure for purifying solid quinazoline-2,4-diones.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water and ethyl acetate/hexane) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
This method is suitable for purifying larger quantities of quinazoline-2,4-diones and for separating mixtures that are not amenable to recrystallization.
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Eluent) Selection: Use TLC to determine an appropriate eluent. A good starting point for many quinazoline-2,4-diones is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[4] Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions as they elute from the column and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique for obtaining highly pure compounds.
-
Column: A C18 reverse-phase preparative column is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Method Development: First, develop a suitable gradient elution method on an analytical scale. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[1]
-
Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume based on the column dimensions.
-
Sample Preparation: Dissolve the partially purified quinazoline-2,4-dione in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the desired compound as detected by a UV detector.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification of quinazoline-2,4-diones.
Troubleshooting Logic for Impurity Removal
Caption: A troubleshooting flowchart for identifying and removing common impurities in quinazoline-2,4-dione synthesis.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Quinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst deactivation in quinazoline synthesis. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Quinazoline and its derivatives are crucial scaffolds in medicinal chemistry, and maintaining catalyst activity is paramount for efficient and reproducible synthesis.[1][2] This guide will help you diagnose, prevent, and resolve issues related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my catalyst's loss of activity during quinazoline synthesis?
A1: Catalyst deactivation in quinazoline synthesis typically stems from four main mechanisms:
-
Poisoning: This is particularly common in reactions involving nitrogen-containing heterocycles like quinolines. The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center (e.g., Palladium, Rhodium), blocking the active sites necessary for catalysis. Impurities in your starting materials or solvents, such as sulfur or other strongly coordinating functional groups, can also act as potent poisons.
-
Fouling or Coking: This involves the deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface.[3] This physical blockage prevents reactants from accessing the active sites. High reaction temperatures can often exacerbate coke formation.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles of a heterogeneous catalyst to agglomerate into larger, less active particles. This process, known as sintering, leads to a significant reduction in the active surface area of the catalyst.
-
Leaching: In heterogeneous catalysis, the active metal component can dissolve into the reaction mixture.[4] This not only leads to a loss of catalytic activity over time but can also contaminate your final product with metal residues.
Q2: I'm observing a gradual decrease in reaction rate. How can I determine the cause?
A2: A gradual decrease in reaction rate often points towards fouling/coking or slow poisoning. Here’s a systematic approach to diagnose the issue:
-
Visual Inspection: After the reaction, carefully inspect the catalyst. The presence of black, tar-like deposits is a strong indicator of coking.
-
Characterization of the Spent Catalyst: Techniques like Temperature Programmed Oxidation (TPO) can quantify the amount of coke deposited on the catalyst. A significant weight loss during TPO is indicative of coke burn-off.
-
Analysis of the Reaction Mixture: Analyze your reaction mixture for the presence of known catalyst poisons that could be introduced with the reactants or formed as byproducts.
-
Hot Filtration Test: To check for leaching of a heterogeneous catalyst, filter the catalyst from the reaction mixture at about 50% conversion while keeping the solution at the reaction temperature. If the reaction continues to proceed in the filtrate, it indicates that active catalytic species have leached into the solution.[5]
Q3: My reaction isn't starting at all. What are the likely culprits?
A3: An initial lack of activity usually points to a problem with the catalyst itself or the presence of a strong poison.
-
Catalyst Quality: Ensure your catalyst is from a reliable source and has been stored correctly. Many catalysts, especially those in a reduced state like Pd(0), are sensitive to air and moisture.[6]
-
Pre-activation: Some catalyst precursors require an activation step before they become catalytically active. Double-check the experimental protocol to ensure this step was performed correctly.
-
Strong Poisons: The presence of potent catalyst poisons, even in trace amounts, can completely inhibit the reaction. Verify the purity of your starting materials, solvents, and reagents.
Q4: Can I reuse my catalyst for multiple quinazoline synthesis reactions?
A4: The reusability of a catalyst depends on the specific catalyst and the reaction conditions. Heterogeneous catalysts are designed for easy separation and reuse. However, their activity may decrease with each cycle due to the deactivation mechanisms mentioned above. Some catalysts, like certain magnetic palladium nanocatalysts, have shown good recyclability for several cycles with minimal loss of activity.[5] It is crucial to test the catalyst's performance over multiple runs to determine its stability and the need for regeneration.
Q5: What are some general strategies to prevent catalyst deactivation?
A5: Proactive measures can significantly extend the life of your catalyst:
-
Purify Reactants and Solvents: Ensure all starting materials and solvents are free from potential catalyst poisons like sulfur, water, and air.[6]
-
Optimize Reaction Conditions: Avoid excessively high temperatures to minimize thermal degradation and coking.[3]
-
Use of Additives: In some cases, additives can be used to protect the catalyst. For example, using a ligand that strongly binds to the metal center can sometimes prevent poisoning by other species.
-
Catalyst Design: Choosing a catalyst with a more robust support or a protective coating can enhance its stability.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms: The reaction starts but quickly slows down or stops completely. This is often observed in Suzuki, Heck, or Buchwald-Hartwig reactions for quinazoline synthesis.
Primary Suspect: Catalyst poisoning by the nitrogen atom of the quinazoline ring or other N-heterocyclic starting materials.
Troubleshooting Workflow:
Troubleshooting Workflow for Rapid Activity Loss
Detailed Steps:
-
Purity Check: Analyze your quinazoline precursor and other reagents for impurities. Even trace amounts of sulfur-containing compounds can be detrimental to palladium catalysts.[7]
-
Inert Conditions: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. Oxygen can oxidize and deactivate the active Pd(0) species.[6]
-
Slow Addition: Instead of adding the N-heterocyclic substrate all at once, try a slow, continuous addition. This maintains a low concentration of the potential poison in the reaction mixture, which can help to prolong the catalyst's life.[6]
-
Ligand Modification: The choice of ligand can significantly influence the catalyst's susceptibility to poisoning. Using more electron-rich or sterically bulky phosphine ligands can sometimes protect the palladium center from coordination with the nitrogen of the quinazoline ring.
-
Increase Catalyst Loading: As a last resort, a higher catalyst loading might be necessary to achieve full conversion. However, this is not an ideal solution from a cost and sustainability perspective.
Issue 2: Gradual Deactivation of Heterogeneous Catalysts (e.g., MnO₂, CuO, Fe₂O₃)
Symptoms: The catalyst's performance diminishes over several reaction cycles.
Primary Suspects: Fouling (coking), sintering, or leaching.
Troubleshooting Workflow:
Troubleshooting Workflow for Gradual Deactivation
Detailed Steps:
-
Characterize the Spent Catalyst:
-
Thermogravimetric Analysis (TGA): A significant weight loss upon heating in air indicates the presence of coke.
-
Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and spent catalyst to check for an increase in nanoparticle size, which is indicative of sintering.
-
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Analyze the reaction filtrate to quantify the amount of leached metal.
-
-
Address Coking: If coking is the primary issue, the catalyst can often be regenerated. See the "Experimental Protocols" section for detailed procedures on thermal regeneration.
-
Mitigate Sintering: Sintering is often irreversible. To prevent it, try running the reaction at a lower temperature if possible. Alternatively, consider a catalyst with a support that better stabilizes the metal nanoparticles.
-
Prevent Leaching: If significant leaching is detected, you may need to modify the catalyst support to improve metal anchoring or reconsider the solvent system.
Data on Catalyst Deactivation and Regeneration
| Catalyst Type | Deactivation Mechanism | Typical Activity Loss | Regeneration Method | Regeneration Efficiency | References |
| Pd/C | Poisoning by N-heterocycles, Coking | 50-80% after one run | Oxidative treatment | 60-90% | [8] |
| Leaching | 10-20% per run | Redeposition | Variable | [6] | |
| **Manganese Oxide (MnO₂) ** | Coking, Reduction of Mn(IV) | 20-40% over 3-5 cycles | Calcination in air | >90% | [9] |
| Copper (I/II) Oxides | Leaching, Sintering | 15-30% over 5 cycles | Not commonly regenerated | - | [4] |
| Iron Oxides (Fe₂O₃) | Coking, Phase change | 25-50% over 3-4 cycles | Thermal treatment/Acid wash | ~80-90% | [10][11] |
| Homogeneous Pd complexes | Ligand degradation, Metal precipitation | Highly variable | Often not practical | - | [12] |
| Homogeneous Cu complexes | Formation of inactive clusters | Highly variable | Ligand exchange/Acid wash | Partial | [13] |
Experimental Protocols
Protocol 1: Thermal Regeneration of a Coked Manganese Oxide (MnO₂) Catalyst
This protocol is suitable for regenerating heterogeneous manganese oxide catalysts that have been deactivated by coke deposition during oxidative amination or cyclization reactions.
Materials:
-
Spent, coked MnO₂ catalyst
-
Tube furnace
-
Quartz tube
-
Air or oxygen supply with flow controller
-
Inert gas (Nitrogen or Argon) supply with flow controller
Procedure:
-
Preparation: Carefully recover the spent MnO₂ catalyst from the reaction mixture by filtration, wash it with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic species, and dry it in an oven at 80-100 °C for 12 hours.[9]
-
Loading: Place the dried, spent catalyst into a quartz tube and position it in the center of the tube furnace.
-
Purging: Purge the system with an inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min for 15-30 minutes to remove any residual air.
-
Heating: While maintaining the inert gas flow, heat the furnace to the desired calcination temperature. For MnO₂, a temperature range of 350-450 °C is typically effective.[9][10]
-
Oxidation: Once the target temperature is reached, switch the gas flow from the inert gas to air (or a dilute oxygen stream, e.g., 5-10% O₂ in N₂) at a flow rate of 50-100 mL/min.
-
Calcination: Hold the catalyst at the target temperature under the oxidative atmosphere for 3-5 hours to ensure complete combustion of the coke deposits.[9]
-
Cooling: After the calcination period, switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.
-
Recovery: Once cooled, carefully remove the regenerated catalyst from the quartz tube. It should be ready for reuse.
Protocol 2: Oxidative Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
This protocol describes a method to regenerate a Pd/C catalyst that has been deactivated by coking.
Materials:
-
Spent, coked Pd/C catalyst
-
Beaker or flask
-
Stir plate
-
Hydrogen peroxide solution (e.g., 30%)
-
Deionized water
Procedure:
-
Recovery and Washing: Recover the spent Pd/C catalyst by filtration. Wash it thoroughly with deionized water to form a slurry.
-
Oxidation: While stirring the slurry, slowly add hydrogen peroxide solution dropwise. Continue stirring for 1-5 hours after the addition is complete.[8]
-
Filtration and Washing: Filter the regenerated catalyst and wash it extensively with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Caution: The reaction of hydrogen peroxide with carbonaceous materials can be exothermic. Perform the addition slowly and with cooling if necessary.
Protocol 3: Leaching Test for Heterogeneous Catalysts
This "hot filtration" test helps to determine if the active catalytic species is leaching from the solid support into the reaction solution.[5]
Materials:
-
Reaction setup for quinazoline synthesis
-
Pre-heated filtration apparatus (e.g., a heated funnel with filter paper or a cannula with a filter frit)
-
Sampling tools (e.g., syringe)
Procedure:
-
Standard Reaction: Set up the quinazoline synthesis reaction as you normally would with the heterogeneous catalyst.
-
Monitor Progress: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Hot Filtration: When the reaction has reached approximately 50% conversion, quickly and safely filter the hot reaction mixture to remove the solid catalyst. It is crucial to maintain the temperature of the solution during filtration to prevent precipitation of any dissolved species.
-
Continue Reaction of Filtrate: Allow the filtrate (the solution without the solid catalyst) to continue reacting under the same conditions (temperature, stirring).
-
Monitor Filtrate Reaction: Continue to monitor the progress of the reaction in the filtrate.
-
Analysis:
-
If the reaction in the filtrate continues to proceed: This indicates that active catalytic species have leached from the solid support into the solution, and the reaction is at least partially homogeneous.
-
If the reaction in the filtrate stops or significantly slows down: This suggests that the catalysis is primarily heterogeneous, and leaching is not a major factor.
-
Further Confirmation: For a more quantitative analysis, the filtrate can be analyzed for the presence of the metal using techniques like ICP-AES or Atomic Absorption Spectroscopy (AAS).[5]
This technical support center provides a starting point for addressing catalyst deactivation in your quinazoline synthesis. For more specific issues, consulting the primary literature for the particular catalytic system you are using is always recommended.
References
- 1. Reviving iron catalysts for green chemistry | RIKEN [riken.jp]
- 2. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. dcl-inc.com [dcl-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 9. jca.edu.vn [jca.edu.vn]
- 10. Regeneration and reuse of iron catalyst for Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Permeability of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of cell permeability for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits low aqueous solubility, which is affecting the accuracy of my cell permeability assay. What can I do?
A1: Poor aqueous solubility is a common challenge with quinazolinone derivatives. Here are several strategies to address this:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). When diluting the stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation. The final concentration of the organic solvent should typically be kept below 1% to avoid affecting cell monolayer integrity.
-
pH Adjustment: The solubility of quinazolinone derivatives can be pH-dependent. Evaluate the pKa of your compound and adjust the pH of the assay buffer to a level where the compound is more soluble, provided it does not compromise the physiological relevance of the assay or the integrity of the cell monolayer.
-
Formulation Strategies: For in vivo studies, consider formulation approaches like creating solid dispersions, using cyclodextrins for complexation, or developing lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).
Q2: I am observing a high efflux ratio for my compound in the Caco-2 assay. What does this indicate and how can I investigate it further?
A2: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane of Caco-2 cells.[1] This active transport out of the cell can limit its oral absorption and bioavailability.
To investigate this further:
-
Use of Inhibitors: Conduct the Caco-2 assay in the presence of known inhibitors of specific efflux transporters. For example, verapamil can be used to inhibit P-gp. A significant increase in the apparent permeability (Papp) from the apical to the basolateral side in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[1]
-
MDR1-MDCK Assay: Utilize a Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses P-gp.[2][3] A high efflux ratio in this model is a strong indicator of P-gp-mediated efflux.
Q3: The transepithelial electrical resistance (TEER) values of my Caco-2 cell monolayers are inconsistent or too low. What could be the cause and how can I troubleshoot this?
A3: TEER is a critical measure of the integrity of the tight junctions in the Caco-2 cell monolayer.[1][4] Low or inconsistent TEER values can result from:
-
Incomplete Differentiation: Caco-2 cells require approximately 21 days to fully differentiate and form a confluent monolayer with well-established tight junctions.[1] Ensure you are culturing the cells for the appropriate duration.
-
Improper Seeding Density: An incorrect cell seeding density on the Transwell inserts can lead to a non-uniform monolayer. Optimize the seeding density for your specific Caco-2 cell line.
-
Cell Culture Conditions: Variations in media composition, serum quality, temperature, and CO2 levels can impact cell growth and monolayer integrity. Maintain consistent and optimal cell culture conditions.
-
Compound Toxicity: Your quinazolinone derivative may be cytotoxic at the tested concentration, leading to a breakdown of the cell monolayer. Assess the cytotoxicity of your compound using assays like the MTT or LDH assay prior to the permeability experiment.
Troubleshooting Guides
Low Apparent Permeability (Papp) in PAMPA Assay
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Prepare a higher concentration stock in a suitable organic solvent (e.g., DMSO) and dilute it carefully into the donor buffer. Ensure the final solvent concentration is low. Consider using solubility enhancers if necessary. |
| Compound Instability | Assess the chemical stability of the compound in the assay buffer at the experimental temperature and pH. Analyze samples at different time points to check for degradation. |
| Incorrect Membrane Composition | Ensure the artificial membrane composition is appropriate for predicting the desired absorption barrier (e.g., gastrointestinal tract, blood-brain barrier). Different lipid compositions can be used.[5] |
| Inaccurate Quantification | Verify the accuracy and sensitivity of your analytical method (e.g., LC-MS/MS). Check for matrix effects from the assay components. |
High Variability in Caco-2 Permeability Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Monolayer Integrity | Monitor TEER values for all wells before and after the experiment. Exclude wells with TEER values outside the acceptable range. Ensure consistent cell seeding and culture conditions.[4][6] |
| Presence of Efflux Transporters | If not already doing so, perform a bidirectional assay to calculate the efflux ratio. This will help determine if active transport is contributing to variability.[1] |
| Compound Adsorption to Plastic | Quinazolinone derivatives can be hydrophobic and may adsorb to the plastic wells of the assay plate. Include a recovery assessment by measuring the compound concentration in both donor and receiver compartments at the end of the experiment. |
| Inconsistent Sampling or Analysis | Standardize your sampling procedure and ensure your analytical method is validated for reproducibility. Use internal standards to correct for analytical variability. |
Data Presentation
The following table provides an illustrative example of how to present cell permeability data for a series of this compound derivatives. Please note that this is hypothetical data for demonstration purposes.
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| QZ-HED-01 | 1.2 ± 0.2 | 5.8 ± 0.7 | 4.8 |
| QZ-HED-02 | 5.6 ± 0.5 | 6.1 ± 0.6 | 1.1 |
| QZ-HED-03 | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.3 |
| Propranolol | 25.1 ± 2.3 | 24.5 ± 2.1 | 1.0 |
| Atenolol | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 |
Data are presented as mean ± standard deviation (n=3). Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical. Efflux Ratio = Papp (B-A) / Papp (A-B).
Experimental Protocols
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[1]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²) are used for the assay.[6]
-
Assay Procedure:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport, the test compound solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.
-
For basolateral-to-apical (B-A) transport, the test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sampling and Analysis: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment and the concentration of the compound is quantified by LC-MS/MS.[4]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[7][8]
-
Assay Setup:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.
-
The test compound solution is added to the donor wells.
-
-
Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 5 hours).[7]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.[7]
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells at the end of the incubation.
Visualizations
Experimental Workflow for Permeability Screening
Caption: A typical workflow for assessing and optimizing the cell permeability of novel compounds.
Potential Signaling Pathways Modulated by Quinazoline-2,4(1H,3H)-dione Derivatives
Quinazoline-2,4(1H,3H)-dione derivatives have been reported to modulate several key signaling pathways involved in cell growth, proliferation, and survival.[9][10] Understanding these interactions is crucial for developing targeted therapies.
Caption: Inhibition of c-Met and VEGFR-2 by quinazoline-2,4(1H,3H)-dione derivatives can block downstream signaling pathways.
Caption: Quinazoline-2,4(1H,3H)-dione can modulate STAT3 and FOXO3a signaling, affecting apoptosis.[11]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Potential of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Activity
The quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Derivatives of this core structure have been shown to inhibit various enzymes, with Poly(ADP-ribose) polymerase (PARP) being a prominent target.
While specific IC50 values for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione are not currently published, the inhibitory activities of several closely related derivatives against PARP-1 and PARP-2 are detailed below. This data provides a benchmark for assessing the potential efficacy of the target compound.
Table 1: Comparative Inhibitory Activity (IC50) of Quinazolinedione Derivatives and Alternative Inhibitors
| Compound/Drug Name | Target | IC50 (nM) | Notes |
| Quinazolinedione Derivatives | |||
| Compound 11a | PARP-1 | 467 | A quinazoline-2,4(1H,3H)-dione derivative. |
| PARP-2 | 11.5 | Demonstrates selectivity for PARP-2. | |
| Cpd36 | PARP-1 | 0.94 | A potent quinazoline-2,4(1H,3H)-dione derivative. |
| PARP-2 | 0.87 | ||
| Clinically Approved PARP Inhibitors | |||
| Olaparib | PARP-1 | 1-5 | Approved for various cancers. |
| PARP-2 | 1-5 | ||
| Niraparib | PARP-1 | 3.8 | Approved for ovarian and other cancers. |
| PARP-2 | 2.1 | ||
| Rucaparib | PARP-1 | 1.4 | Approved for ovarian and prostate cancers. |
| PARP-2 | 6.9 | ||
| Talazoparib | PARP-1 | 0.57 | Approved for breast cancer. |
| PARP-2 | 1.8 | ||
| Standard α-Glucosidase and α-Amylase Inhibitor | |||
| Acarbose | α-Glucosidase | Varies | A standard inhibitor used in research and clinically for type 2 diabetes. |
| α-Amylase | Varies |
Experimental Protocols
To validate the inhibitory effect of this compound, standard enzymatic assays can be employed. Below are detailed methodologies for assessing the inhibition of PARP-1, α-glucosidase, and α-amylase.
PARP-1 Inhibition Assay
This protocol is based on a commercially available PARP inhibitor assay kit that measures the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer
-
Wash buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric substrate
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Olaparib)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in assay buffer.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control.
-
Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1 hour).
-
Washing: Wash the plate multiple times with the wash buffer to remove unincorporated reagents.
-
Detection: Add the Streptavidin-HRP conjugate and incubate. After another wash step, add the substrate and measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound or control, and the α-glucosidase enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add sodium carbonate solution to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Determine the percent inhibition and IC50 value of the test compound.
α-Amylase Inhibition Assay
This assay is based on the starch-iodine method, which measures the amount of starch remaining after enzymatic digestion.
Materials:
-
α-Amylase from porcine pancreas
-
Soluble starch solution
-
Phosphate buffer (pH 6.9) with CaCl2
-
Test compound
-
Positive control (e.g., Acarbose)
-
Iodine-potassium iodide (I2-KI) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the starch solution, phosphate buffer, and the test compound or control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Enzyme Addition: Add the α-amylase solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Stop Reaction and Color Development: Add the I2-KI solution to each well.
-
Measurement: Measure the absorbance at a wavelength of 565 nm.
-
Calculation: Calculate the percentage of inhibition and the corresponding IC50 value.
Visualizing Molecular Pathways and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PARP-1 Signaling Pathway in DNA Repair.
Caption: General Workflow for Enzyme Inhibition Assay.
References
A Comparative Analysis of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione Scaffolds and Established PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of established poly (ADP-ribose) polymerase (PARP) inhibitors against investigational compounds based on the 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione scaffold. While direct, publicly available experimental data for this compound as a PARP inhibitor is limited, this guide will focus on the performance of its derivatives and compare them to commercially available PARP inhibitors, supported by experimental data from the literature.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. This has established PARP inhibitors as a significant class of targeted therapies for various cancers, including ovarian, breast, prostate, and pancreatic cancers.
Performance Comparison of PARP Inhibitors
The following tables summarize the in vitro potency and cellular activity of several established PARP inhibitors and representative quinazoline-2,4(1H,3H)-dione derivatives. It is important to note that the data for the quinazolinedione derivatives does not correspond to this compound itself but to structurally related compounds.
Table 1: In Vitro Enzymatic Activity of PARP Inhibitors
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
| Established Inhibitors | |||
| Olaparib | 5 | 1 | [1] |
| Talazoparib | 0.57 | - | [2] |
| Niraparib | 3.8 | 2.1 | [3] |
| Rucaparib | 0.8 | 0.5 | [4] |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | [5][6] |
| Quinazoline-2,4(1H,3H)-dione Derivatives | |||
| Compound 11a | 467 | 11.5 | [7] |
| Cpd36 | 0.94 | 0.87 | [8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. "-" indicates data not available.
Table 2: Cellular Cytotoxicity of PARP Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Established Inhibitors | ||||
| Olaparib | PEO1 | Ovarian | 25.0 | [9] |
| Talazoparib | MM134 | Breast (ILC) | 0.038 | [10] |
| Niraparib | PEO1 | Ovarian | 7.487 | [11] |
| Rucaparib | COLO704 | Ovarian | 2.5 | [12] |
| Veliparib | Ishikawa | Endometrial | 133.5 | [13] |
| Quinazoline-2,4(1H,3H)-dione Derivatives | ||||
| Compound 10 | MX-1 | Breast | < 3.12 | [2] |
| Compound 11 | MX-1 | Breast | 3.02 | [2] |
IC50 values can vary depending on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow.
Caption: PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Caption: A typical experimental workflow for the preclinical evaluation of PARP inhibitors.
Caption: Logical relationship in the comparison between the investigational scaffold and established PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative protocols for key experiments.
PARP1/2 Enzymatic Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP assay kits.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP enzymes in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test inhibitors (e.g., this compound derivatives)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Histone-coated plates are washed with wash buffer.
-
Reaction Mixture: A reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+ is prepared.
-
Inhibitor Addition: Serial dilutions of the test inhibitor are added to the wells. A positive control (no inhibitor) and a negative control (no enzyme) are included.
-
Enzyme Addition: The PARP enzyme is added to all wells except the negative control to initiate the reaction.
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Detection: After incubation, the wells are washed, and streptavidin-HRP is added and incubated for 30 minutes.
-
Signal Generation: Following another wash step, the chemiluminescent substrate is added, and the luminescence is immediately measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., PEO1, MX-1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined from the dose-response curve.[1][3][4][5][14]
In Vivo Ovarian Cancer Xenograft Model
Principle: This model assesses the in vivo efficacy of a PARP inhibitor by monitoring its effect on the growth of human ovarian cancer cells implanted in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human ovarian cancer cell line (e.g., SKOV-3)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: A suspension of ovarian cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated (Volume = (Length x Width²)/2).
-
Monitoring: Animal weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.[15][16]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First In-Mouse Development and Application of a Surgically Relevant Xenograft Model of Ovarian Carcinoma | PLOS One [journals.plos.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Development of a clinically relevant ovarian cancer model incorporating surgical cytoreduction to evaluate treatment of micro-metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
comparing biological activity of different quinazoline-2,4-dione derivatives
A Comparative Guide to the Biological Activity of Quinazoline-2,4-dione Derivatives
The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have been extensively explored for their potential as therapeutic agents, demonstrating significant anticancer, antimicrobial, and anticonvulsant properties, among others.[1][2][3] This guide provides a comparative analysis of the biological activities of selected quinazoline-2,4-dione derivatives, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Quinazoline-2,4-dione derivatives have shown promising results as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[4][5][6] The mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer cell signaling pathways, such as poly (ADP-ribose) polymerase (PARP).[4][7][8]
Comparative Anticancer Activity of Selected Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 11 (PARP-1/2 Inhibitor) | MX-1 (Breast Cancer) | 3.02 | [7][8] |
| Compound 10 (PARP-1/2 Inhibitor) | MX-1 (Breast Cancer) | < 3.12 | [7][8] |
| 2-chloroquinazoline derivative 16 | Various Cancer Cell Lines | Low micromolar range | [4] |
| 4,6-di-substituted quinazoline derivative 32 | U937 (Leukemia) | Noteworthy decrease in cell viability | [4] |
Antimicrobial Activity
Several novel series of quinazoline-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria.[1][9][10][11]
Comparative Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
| Compound 13 | Escherichia coli | 15 | 65 | [1] |
| Compound 13 | Staphylococcus aureus | 9 | - | [1] |
| Compound 14a | Staphylococcus aureus | 12 | 70 | [1] |
| Compound 14a | Candida albicans | 12 | - | [1] |
| Compound 14b | Staphylococcus aureus | 13 | 75 | [1] |
| Compound 2b | Staphylococcus haemolyticus | - | 10 | [9] |
| Compound 2c | Staphylococcus aureus | - | 11 | [9] |
Anticonvulsant Activity
Quinazoline-2,4-dione derivatives have also been investigated for their potential in treating neurological disorders, with several compounds demonstrating significant anticonvulsant activity in animal models.[12][13][14][15] The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models are commonly used to evaluate this activity.[12][15]
Comparative Anticonvulsant Activity of Selected Derivatives
| Compound | Seizure Model | Activity | Reference |
| Compound 7a | PTZ-induced seizures | 100% protection | [12] |
| Compound 8b | PTZ-induced seizures | 100% protection | [12] |
| Compound 8 | scPTZ-induced seizures | 100% protection | [14] |
| Compound 13 | scPTZ-induced seizures | 100% protection | [14] |
| Compound 19 | scPTZ-induced seizures | 100% protection | [14] |
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxicity of the compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline-2,4-dione derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.[1]
-
Media Preparation: Mueller-Hinton agar is prepared and sterilized.
-
Inoculation: The sterile agar is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution at a defined concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test
This test is used to evaluate the ability of a compound to protect against seizures induced by the chemoconvulsant PTZ.[12]
-
Animal Preparation: Mice are divided into groups, including a control group and groups treated with the test compounds at various doses.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.).
-
PTZ Injection: After a specific period (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic convulsions and mortality.
-
Evaluation: The percentage of animals protected from seizures and the latency to the first seizure are recorded.
Visualizations
Signaling Pathway of PARP Inhibition in Cancer Cells
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione Analogs: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more potent and selective therapeutic agents. This guide provides a comparative analysis of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione analogs, a class of compounds that has garnered significant interest for its diverse pharmacological potential.
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile backbone for the development of compounds with a wide array of biological activities.[1] Derivatives of this core have been explored for their anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, among others.[1][2] The substitution at the N1 and N3 positions of the quinazoline ring, as well as on the fused benzene ring, has been shown to be critical in modulating the pharmacological activity and selectivity of these compounds.
This guide, therefore, synthesizes the available information on the general biological activities of the parent scaffold and provides detailed experimental protocols that are commonly employed in the evaluation of these compounds. This information is intended to serve as a foundational resource for researchers aiming to design and evaluate novel this compound analogs.
General Biological Activities of Quinazoline-2,4(1H,3H)-dione Derivatives
The versatility of the quinazoline-2,4(1H,3H)-dione core has led to the investigation of its derivatives against a multitude of biological targets. The primary areas of investigation include:
-
Anticonvulsant Activity: Numerous quinazolinone derivatives have been synthesized and evaluated for their potential to manage seizures.[3][4] The mechanism of action is often attributed to their interaction with GABA-A receptors.[3]
-
Antimicrobial Activity: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have shown promise as inhibitors of bacterial DNA gyrase and topoisomerase IV.[2][5]
-
Anticancer Activity: This class of compounds has been extensively studied for its antiproliferative effects against various cancer cell lines.[6] The proposed mechanisms often involve the inhibition of critical signaling pathways, such as the Wnt signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
Anticonvulsant Activity Screening
The following protocols are standard for the preliminary evaluation of anticonvulsant activity.
1. Maximal Electroshock (MES) Seizure Test:
-
Objective: To identify compounds that prevent the spread of seizures.
-
Procedure:
-
Administer the test compound to a group of mice or rats at a predetermined dose and route (e.g., intraperitoneal).
-
After a specific period (e.g., 30-60 minutes), induce seizures by applying a high-frequency electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
-
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Objective: To identify compounds that can raise the seizure threshold.
-
Procedure:
-
Administer the test compound to a group of mice or rats.
-
After a suitable absorption period, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic and tonic seizures.
-
A significant delay in the onset of seizures or the complete absence of seizures compared to a control group indicates anticonvulsant activity.
-
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are recorded and compared between the test and control groups.
Antimicrobial Activity Screening
The following methods are widely used to determine the antimicrobial efficacy of new compounds.
1. Agar Well Diffusion Method:
-
Objective: To qualitatively assess the antimicrobial activity of a compound.
-
Procedure:
-
Prepare agar plates inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
Create wells of a specific diameter in the agar.
-
Add a known concentration of the test compound dissolved in a suitable solvent to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
-
Data Analysis: The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions.
-
Visually inspect the wells for turbidity (an indication of microbial growth).
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
To visualize the relationships in drug discovery and potential mechanisms of action, Graphviz diagrams are provided.
Caption: A typical workflow for the discovery and optimization of novel quinazolinone analogs.
Caption: A generalized signaling pathway potentially inhibited by quinazolinone analogs.
Future Directions
The diverse biological activities of the quinazoline-2,4(1H,3H)-dione scaffold underscore its importance in medicinal chemistry. To fully elucidate the therapeutic potential of this compound analogs, further research is critically needed. The synthesis and systematic biological evaluation of a focused library of these compounds, with variations at the N1 position and on the benzene ring, would provide the necessary quantitative data to establish a clear structure-activity relationship. Such studies will be instrumental in the rational design of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Predictions vs. Experimental Validation: A Case Study on c-Met/VEGFR-2 Inhibitors
This section compares the predicted and experimental data for novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer progression.[3][4]
Data Summary
The following table summarizes the in silico molecular docking scores and the corresponding experimental inhibitory concentrations (IC50) for selected quinazoline-2,4(1H,3H)-dione derivatives against c-Met and VEGFR-2 tyrosine kinases, as well as their cytotoxic activity against the HCT-116 colon cancer cell line. Cabozantinib, an established dual c-Met/VEGFR-2 inhibitor, is included for comparison.
| Compound | Target | In Silico Docking Score (kcal/mol) | Experimental IC50 (µM) | Cytotoxicity IC50 (µM) vs. HCT-116 |
| 4b | c-Met | -11.05 | 0.084 | 0.49 |
| VEGFR-2 | -10.53 | 0.045 | ||
| 4e | c-Met | -11.69 | 0.052 | 0.15 |
| VEGFR-2 | -11.23 | 0.063 | ||
| Cabozantinib | c-Met | -10.52 | 0.059 | 1.16 |
| VEGFR-2 | -9.89 | 0.051 |
Data extracted from a study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 inhibitors.[3][4]
The in silico docking studies predicted that compounds 4b and 4e would have strong binding affinities to both c-Met and VEGFR-2, which was subsequently confirmed by their low micromolar IC50 values in enzymatic assays.[3][4] Notably, these compounds also demonstrated potent cytotoxic effects on the HCT-116 colon cancer cell line.[3]
Predicted Signaling Pathway Inhibition
The following diagram illustrates the predicted mechanism of action for the quinazoline-2,4(1H,3H)-dione derivatives, where they dually inhibit the c-Met and VEGFR-2 signaling pathways, both crucial for tumor growth and angiogenesis.
Caption: Predicted dual inhibition of c-Met and VEGFR-2 signaling pathways.
Experimental Validation Workflow
The diagram below outlines the typical workflow for the experimental validation of in silico predictions for novel kinase inhibitors.
References
- 1. geneonline.com [geneonline.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative study of synthesis methods for quinazoline-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
Quinazoline-2,4-diones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antihypertensive, and antimicrobial properties. The efficient and versatile synthesis of this scaffold is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative analysis of several prominent synthetic methodologies for quinazoline-2,4-diones, offering a comprehensive overview of their reaction conditions, yields, and substrate scope. Detailed experimental protocols and visual representations of the synthetic pathways are included to facilitate practical application.
Comparative Analysis of Synthesis Methods
The synthesis of quinazoline-2,4-diones can be achieved through various pathways, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. Below is a summary of key performance indicators for five common synthetic routes.
| Synthesis Method | Starting Material(s) | Key Reagents/Catalyst | Reaction Conditions | Typical Yield (%) | Key Advantages |
| Method 1 | Anthranilic Acid | Potassium Cyanate (KOCN), NaOH, HCl | Water, Room Temperature | Near-quantitative | Eco-friendly ("green"), one-pot, mild conditions, high purity of product.[1][2] |
| Method 2 | Isatoic Anhydride | Urea, Dimethylformamide (DMF) | 150-180°C | ~76% (on a large scale) | Utilizes readily available starting materials.[3] |
| Method 3 | 2-Aminobenzamide | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) | Acetonitrile, MW (150°C, 30 min) or RT (12 h) | 70-94% | One-pot, metal-free, applicable to a wide range of substrates.[4][5] |
| Method 4 | o-Aminobenzonitrile | Carbon Dioxide (CO₂) | Cesium Carbonate (Cs₂CO₃), DMF, 1.3 MPa CO₂, 140°C, 24 h | 75-92% | Atom-economical (utilizes CO₂), suitable for various substituted aminobenzonitriles.[6] |
| Method 5 | o-Aminobenzonitrile | Dimethylformamide (DMF) | Zinc Chloride (ZnCl₂), Sealed reactor, 190-200°C | High yields reported | Facile method for the condensation of o-aminonitriles.[7] |
Experimental Protocols
Method 1: One-Pot Synthesis from Anthranilic Acid and Potassium Cyanate
This eco-efficient method proceeds at room temperature in water, providing near-quantitative yields of the desired quinazoline-2,4-dione derivatives.[1][2]
Procedure:
-
In a reaction vessel, dissolve the substituted anthranilic acid derivative in water.
-
Add potassium cyanate (KOCN) to the solution and stir at room temperature to facilitate the formation of the corresponding urea derivative.
-
Introduce a solution of sodium hydroxide (NaOH) to the reaction mixture to induce cyclization, forming the monosodium salt of the benzoylene urea.
-
Acidify the reaction mixture with hydrochloric acid (HCl).
-
The desired quinazoline-2,4-dione product precipitates out of the solution.
-
Collect the pure product by simple filtration.
Method 2: Synthesis from Isatoic Anhydride and Urea
This method involves the high-temperature condensation of isatoic anhydride and urea. The following is a large-scale preparation of the parent quinazoline-2,4-dione.[3]
Procedure:
-
To a mixture of 720 g of urea and 1 liter of dimethylformamide (DMF), add 978 g of isatoic anhydride in portions with stirring at 150°C.
-
Heat the mixture to 180°C and maintain this temperature until the evolution of ammonia ceases.
-
Cool the mixture and immediately add one liter of water, followed by one liter of methanol.
-
Stir the warm mixture for one hour and then filter to collect the product.
-
Rinse the product with warm water and then with methanol.
-
For further purification, the product can be stirred in warm DMF and re-filtered to yield 747 g of quinazoline-2,4-dione.
Method 3: DMAP-Catalyzed One-Pot Synthesis from 2-Aminobenzamides
This versatile one-pot synthesis utilizes di-tert-butyl dicarbonate as a carbonyl source and is catalyzed by 4-dimethylaminopyridine (DMAP). It can be performed under either microwave irradiation or at room temperature.[4][5]
General Procedure A (Microwave):
-
In a 10 mL sealed tube, combine the 2-aminobenzamide (1.0 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol), and DMAP (0.1 mmol) in acetonitrile (3 mL).
-
Heat the reaction mixture at 150°C in a microwave reactor at 150 W for 30 minutes.
-
After cooling to room temperature, filter the mixture.
-
Wash the obtained solid with 3 mL of acetonitrile and dry to yield the desired product.
General Procedure B (Room Temperature):
-
To a solution of the 2-aminobenzamide (1.0 mmol) in acetonitrile (10 mL), add (Boc)₂O (1.5 mmol) and DMAP (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture, wash the collected solid with 3 mL of acetonitrile, and dry to obtain the desired product.
Method 4: Cesium Carbonate Catalyzed Synthesis from 2-Aminobenzonitriles and Carbon Dioxide
This protocol describes an efficient synthesis of quinazoline-2,4-diones from 2-aminobenzonitriles and carbon dioxide, with cesium carbonate acting as a catalyst.[6]
Procedure:
-
Place a mixture of the 2-aminobenzonitrile (20 mmol) and cesium carbonate (0.25 equiv.) in 20 ml of DMF in a 100 ml stainless steel autoclave.
-
Flush the autoclave with CO₂ and then pressurize with 1.3 MPa of CO₂.
-
Heat the reaction mixture to 140°C and maintain for 24 hours.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Isolate the product by standard work-up procedures.
Method 5: ZnCl₂-Catalyzed Synthesis from o-Aminonitriles and DMF
This method describes a facile preparation of quinazoline-2,4(1H,3H)-diones through the condensation of aromatic o-aminonitriles with DMF in the presence of a catalytic amount of ZnCl₂ at high temperatures.[7]
Procedure:
-
In a sealed reactor, combine the aromatic o-aminonitrile, DMF, and a catalytic amount of ZnCl₂ (0.5-10 mol %).
-
Heat the sealed reactor to 190-200°C for the required reaction time.
-
After cooling, the product can be isolated and purified by appropriate methods.
Synthesis Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: One-Pot Synthesis from Anthranilic Acid.
Caption: Synthesis from Isatoic Anhydride and Urea.
Caption: DMAP-Catalyzed One-Pot Synthesis.
Caption: Synthesis from o-Aminobenzonitrile and CO₂.
Caption: ZnCl₂-Catalyzed Synthesis from o-Aminonitrile.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A new and facile synthesis of quinazoline-2,4(1H,3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount in the early stages of drug discovery. This guide provides a comparative assessment of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a member of the versatile quinazoline-2,4(1H,3H)-dione scaffold. Due to the limited publicly available data on this specific molecule, this guide will focus on the known biological activities and specificity of closely related 3-substituted quinazoline-2,4(1H,3H)-dione derivatives to infer its potential therapeutic applications and off-target effects. The performance of this class of compounds will be compared with established inhibitors of relevant biological targets.
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Derivatives have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents.[1] Notably, substitutions at the N1 and N3 positions of the quinazoline ring have been shown to significantly influence the activity and selectivity of these compounds.
Potential Biological Targets and Comparative Analysis
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to interact with several key biological targets, primarily within the protein kinase family. The following sections compare the inhibitory activities of various 3-substituted quinazoline-2,4(1H,3H)-dione derivatives against these targets with established inhibitors.
c-Met and VEGFR-2 Kinase Inhibition
Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent dual inhibitory activity against c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[2][3][4][5]
Table 1: Comparative Inhibitory Activity (IC50) of 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives and Established c-Met/VEGFR-2 Inhibitors
| Compound/Drug | Target | IC50 (nM) | Reference |
| Quinazoline Derivative 2c | c-Met | 84 | [4] |
| VEGFR-2 | 52 | [4] | |
| Quinazoline Derivative 4b | c-Met | 63 | [4] |
| VEGFR-2 | 53 | [4] | |
| Quinazoline Derivative 4e | c-Met | 71 | [4] |
| VEGFR-2 | 68 | [4] | |
| Cabozantinib | c-Met | 1.3 | [6] |
| VEGFR-2 | 0.035 | [6] | |
| Foretinib (XL880) | c-Met | Subnanomolar | [2] |
| VEGFR-2 | Subnanomolar | [2] | |
| Golvatinib (E7050) | c-Met | 14 | [6] |
| VEGFR-2 | 16 | [6] |
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The quinazoline-2,4-dione scaffold is also a key feature in some Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in the DNA damage repair pathway.
Table 2: Comparative Inhibitory Activity (IC50) of a Quinazoline-2,4-dione Derivative and Approved PARP Inhibitors
| Compound/Drug | Target | IC50 (nM) | Reference |
| Quinazoline Derivative (unnamed) | PARP | 91.4 | |
| Olaparib | PARP1/2 | 1-5 | [7][8] |
| Rucaparib | PARP1/2 | 1.4 | [7][8] |
| Niraparib | PARP1/2 | 3.8/2.1 | [7] |
| Talazoparib | PARP1/2 | 0.57 | [7][9] |
MutT Homologue 1 (MTH1) Inhibition
Derivatives of 3-(arylamino)quinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of MTH1, an enzyme involved in preventing the incorporation of damaged nucleotides into DNA.[10]
Table 3: Comparative Binding Affinity (Docking Score) of 3-(arylamino)quinazoline-2,4(1H,3H)-dione Derivatives and a Reference MTH1 Inhibitor
| Compound/Drug | Target | Docking Score (kcal/mol) | Reference |
| Quinazoline Derivative 3d | MTH1 | -7.24 | [10] |
| BAY-707 (Reference) | MTH1 | -6.32 | |
| TH1579 (Karonudib) | MTH1 | Not directly comparable | [11][12] |
Experimental Protocols
To assess the specificity of novel compounds like this compound, a variety of in vitro assays are employed. A general protocol for a kinase inhibition assay is provided below.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.
Materials:
-
Test compound (e.g., this compound)
-
Target kinase and its specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
Add kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Molecular Pathways and Workflows
To further illustrate the context of this research, the following diagrams depict a simplified signaling pathway involving c-Met and VEGFR-2 and a general workflow for assessing compound specificity.
Caption: Simplified c-Met and VEGFR-2 signaling pathway.
Caption: General experimental workflow for assessing compound specificity.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altmeyers.org [altmeyers.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. oaepublish.com [oaepublish.com]
- 10. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives in Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for a wide array of pharmacologically active compounds.[1] Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] This guide provides a comparative overview of the efficacy of selected quinazoline-2,4(1H,3H)-dione derivatives in different cancer cell lines, based on available preclinical data. While direct comparative studies for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione are limited, this guide will focus on the broader class of its derivatives to illustrate the impact of chemical modifications on anticancer activity.
Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives Across Cancer Cell Lines
The anticancer activity of quinazoline-2,4(1H,3H)-dione derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring. These modifications can alter the compound's interaction with molecular targets, thereby affecting its potency and selectivity against different cancer cell types.
Summary of In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various quinazoline-2,4(1H,3H)-dione derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 (Hepatocellular Carcinoma) | 26.07 | - | - |
| WRL-68 (Normal Liver) | 326.5 | - | - | |
| Derivative 2c | HCT-116 (Colon Cancer) | > 50 | Cabozantinib | 17.21 |
| Derivative 4b | HCT-116 (Colon Cancer) | 0.734 | Cabozantinib | 17.21 |
| Derivative 4e | HCT-116 (Colon Cancer) | 2.29 | Cabozantinib | 17.21 |
| Derivative 4b | WI38 (Normal Lung Fibroblast) | 18.35 | - | - |
| Derivative 4e | WI38 (Normal Lung Fibroblast) | 17.18 | - | - |
Data synthesized from multiple sources.[4][5][6]
Key Observations:
-
Selective Toxicity: Quinazoline-2,4(1H,3H)-dione (Qd) demonstrated significantly higher toxicity towards the hepatocellular carcinoma cell line HepG2 compared to the normal liver cell line WRL-68, suggesting a favorable therapeutic window.[4]
-
Impact of Substitution: The antiproliferative activity against the HCT-116 colon cancer cell line was dramatically enhanced with specific substitutions on the quinazoline-2,4(1H,3H)-dione scaffold. Derivatives 4b and 4e were significantly more potent than the parent compound and the reference drug, Cabozantinib.[5][6]
-
Safety Profile: The more potent anticancer derivatives, 4b and 4e , exhibited lower toxicity against the normal human lung fibroblast cell line WI38 compared to their potent activity against the HCT-116 cancer cell line, indicating a degree of selectivity for cancer cells.[5][6]
Mechanism of Action: Modulating Key Signaling Pathways
The anticancer effects of quinazoline-2,4(1H,3H)-dione derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[2][7]
One of the key mechanisms involves the inhibition of tyrosine kinases, such as c-Met and VEGFR-2, which are often overexpressed in various tumors and play a crucial role in tumor growth, angiogenesis, and metastasis.[5][6] Additionally, these compounds have been shown to modulate the STAT3 and FOXO3a signaling pathways, which are central to regulating apoptosis and cell survival in cancer cells.[4]
Caption: Modulation of cancer signaling pathways.
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of quinazoline-2,4(1H,3H)-dione derivatives, based on methodologies reported in the literature.[4][5][6]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer and normal cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline-2,4(1H,3H)-dione derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for assessing cell viability.
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory activity of the compounds against specific tyrosine kinases like c-Met and VEGFR-2.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified kinase enzyme, a specific substrate, and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The quinazoline-2,4(1H,3H)-dione scaffold represents a promising framework for the development of novel anticancer agents. The available data strongly indicate that strategic modifications to this core structure can lead to potent and selective inhibitors of cancer cell growth. Specifically, derivatives have shown significant efficacy against hepatocellular carcinoma and colon cancer cell lines, often surpassing the activity of established drugs. The mechanism of action frequently involves the dual inhibition of key tyrosine kinases and the modulation of apoptosis-related signaling pathways. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to fully elucidate their therapeutic potential and to guide the design of next-generation anticancer drugs.
References
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | RUO [benchchem.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione as a Chemical Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a chemical probe is a critical process to ensure its utility as a selective and potent tool for studying biological systems. This guide provides a comparative framework for the validation of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a molecule of interest for its potential to inhibit key enzymes in cellular signaling and DNA repair pathways, such as Poly(ADP-ribose) polymerase (PARP) and tankyrase. Due to the limited publicly available data on the specific validation of this compound as a chemical probe, this guide will utilize data from closely related and well-characterized quinazoline-2,4(1H,3H)-dione derivatives as a practical template for the validation process.
Executive Summary
The quinazoline-2,4(1H,3H)-dione scaffold is a recognized privileged structure in medicinal chemistry, forming the basis for numerous enzyme inhibitors. Derivatives of this scaffold have shown promise as inhibitors of PARP and tankyrase, enzymes implicated in cancer and other diseases. A thorough validation process, encompassing determination of potency, selectivity, and target engagement in cellular systems, is essential to qualify any new derivative, such as this compound, as a reliable chemical probe. This guide outlines the necessary experimental data, protocols, and comparative analyses against established inhibitors to facilitate this validation.
Data Presentation: A Comparative Analysis
Effective validation of a chemical probe necessitates a direct comparison with existing, well-characterized alternatives. The following tables present a template for summarizing the quantitative data for a candidate probe against established inhibitors of PARP and tankyrase. For illustrative purposes, data for a representative quinazolinedione derivative, "Compound 11a," is included, which has been identified as a potent and selective PARP-2 inhibitor[1].
Table 1: Comparative Potency of PARP Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Potency (IC50, µM) | Reference |
| Candidate Probe: this compound | PARP-1 | Data Needed | Data Needed | - |
| PARP-2 | Data Needed | Data Needed | - | |
| Representative Quinazolinedione: Compound 11a | PARP-1 | 467 | Data Needed | [1] |
| PARP-2 | 11.5 | Data Needed | [1] | |
| Olaparib | PARP-1 | 1.9 | <0.1 (MDA-MB-436 cells) | [2] |
| PARP-2 | 1.5 | - | ||
| Niraparib | PARP-1 | 3.8 | Data Needed | |
| PARP-2 | 2.1 | Data Needed | ||
| Talazoparib | PARP-1 | 0.57 | Data Needed | |
| PARP-2 | 1.3 | Data Needed |
Table 2: Comparative Selectivity Profile
| Compound | Selectivity (PARP-1 vs PARP-2) | Off-Target Hits (Example) | Reference |
| Candidate Probe: this compound | Data Needed | Data Needed | - |
| Representative Quinazolinedione: Compound 11a | 40.6-fold selective for PARP-2 | Data Needed | [1] |
| Olaparib | ~1.3-fold | Moderate | [2] |
| Niraparib | ~1.8-fold | Data Needed | |
| Talazoparib | ~2.3-fold selective for PARP-1 | Data Needed |
Table 3: Comparative Potency of Tankyrase Inhibitors
| Compound | Target | IC50 (nM) | Cellular Wnt Signaling Inhibition (IC50, nM) | Reference |
| Candidate Probe: this compound | TNKS-1 | Data Needed | Data Needed | - |
| TNKS-2 | Data Needed | Data Needed | - | |
| XAV939 | TNKS-1 | 11 | 19 | [3][4] |
| TNKS-2 | 4 | - | [4] | |
| WIKI4 | TNKS-1 | 26 | - | [3] |
| TNKS-2 | Low nM | - | [3] | |
| G007-LK | TNKS-1 | - | - | |
| TNKS-2 | 25 | - | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of a chemical probe. Below are representative methodologies for key experiments.
Biochemical PARP Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PARP.
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by a specific PARP enzyme. The resulting biotinylated histones are detected using a streptavidin-conjugated reporter.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Test compound (this compound) and reference inhibitors
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
Add 25 µL of the diluted compounds to the histone-coated wells.
-
Add 25 µL of a solution containing the PARP enzyme and activated DNA to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP substrate and incubate until color develops.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Materials:
-
Cultured cells expressing the target protein (e.g., PARP-1 or PARP-2)
-
Cell culture medium and supplements
-
Test compound and vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heat treatment (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Treat cultured cells with the test compound or vehicle at the desired concentration for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein concentration in the supernatant.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for clear communication. The following diagrams were generated using Graphviz (DOT language).
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.
Caption: A generalized experimental workflow for the validation of a chemical probe.
Conclusion
The validation of this compound as a chemical probe requires a systematic and comparative approach. By following the outlined experimental protocols and data presentation formats, researchers can rigorously assess its potency, selectivity, and cellular activity. Direct comparison with established inhibitors for PARP and tankyrase will provide the necessary context to determine its utility as a valuable tool for biological discovery and drug development. The provided diagrams offer a visual framework for understanding the underlying biology and the validation process. Further investigation is warranted to generate the specific experimental data for this compound to complete its validation as a chemical probe.
References
- 1. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Benchmarking 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione against established anticancer agents. Due to the limited publicly available data on the specific 3-(2-hydroxyethyl) derivative, this guide utilizes data for the parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), as a benchmark. This allows for a preliminary assessment of the quinazolinedione scaffold's efficacy and mechanism of action in comparison to widely used chemotherapeutics. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Executive Summary
Quinazoline-2,4(1H,3H)-dione (Qd), the core structure of the compound of interest, has demonstrated cytotoxic effects against hepatocellular carcinoma cells. This guide benchmarks the in vitro activity of Qd against two standard anticancer drugs: Doxorubicin, a conventional cytotoxic agent, and Gefitinib, a targeted therapy. The comparison is based on their half-maximal inhibitory concentrations (IC50) and their distinct mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate the design of future studies.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the reported IC50 values of Quinazoline-2,4(1H,3H)-dione (Qd), Doxorubicin, and Gefitinib against various cancer cell lines. It is important to note that the IC50 value for Qd is for the parent compound and not the 3-(2-hydroxyethyl) derivative.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 | Hepatocellular Carcinoma | 26.07 | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [1] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [1] | |
| A549 | Lung Cancer | > 20 | [1] | |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | [1] | |
| Gefitinib | PC-9 | Lung Adenocarcinoma | 0.077 | [2] |
| HCC827 | Lung Adenocarcinoma | 0.013 | [2] | |
| H3255 | Lung Adenocarcinoma | 0.003 | [3] |
Mechanisms of Action
Quinazoline-2,4(1H,3H)-dione (Qd): The anticancer activity of Qd in HepG2 cells is associated with the modulation of the STAT3 and FOXO3a signaling pathways. This leads to the induction of apoptosis and necroptosis.
Doxorubicin: This is a well-established chemotherapeutic agent that primarily acts through DNA intercalation and inhibition of topoisomerase II.[][5][6] This disruption of DNA replication and repair processes leads to cell cycle arrest and apoptosis.[7]
Gefitinib: As a targeted therapy, Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9][10][11] By blocking the ATP-binding site of the enzyme, it inhibits EGFR-mediated signaling pathways, leading to reduced cell proliferation and survival in EGFR-dependent tumors.[8][12]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of further comparative studies.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this comparative guide.
Caption: Workflow for in vitro anticancer drug screening.
Caption: Proposed signaling pathway of Quinazoline-2,4(1H,3H)-dione (Qd).
Caption: EGFR signaling pathway and its inhibition by Gefitinib.
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for the anticancer potential of the quinazoline-2,4(1H,3H)-dione scaffold. The available data suggests that the parent compound, Qd, exhibits moderate cytotoxic activity against hepatocellular carcinoma cells, albeit with a higher IC50 value compared to the established drug Doxorubicin. The mechanism of action, involving the STAT3 and FOXO3a pathways, suggests a mode of action distinct from traditional DNA-damaging agents and more aligned with targeted therapies.
Crucially, this analysis is based on the parent quinazolinedione structure. The introduction of a 2-hydroxyethyl group at the N3 position in this compound could significantly alter its pharmacological properties, including potency, selectivity, and metabolic stability.
Future research should focus on:
-
Direct Evaluation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the 3-(2-hydroxyethyl) derivative.
-
In Vivo Efficacy: Evaluating the antitumor activity and toxicity profile of the compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to optimize the anticancer properties of the quinazolinedione scaffold.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be thoroughly investigated.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. medschool.co [medschool.co]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. According to safety data sheets, this compound is harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life.[1] Therefore, preventing its release into the environment is a key priority.[1][2]
Personal Protective Equipment (PPE): To ensure personal safety during handling and disposal, the following PPE should be worn:
-
Chemical-impermeable gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
In case of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[1] The following steps outline the process for preparing the compound for disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled waste container.
-
Ensure the container is suitable for chemical waste, is in good condition, and has a secure lid.
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., harmful, environmental hazard).
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
-
Accidental Spill Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (CAS No. 1207-75-6) in a laboratory setting.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, information from various sources indicates potential hazards that necessitate stringent safety protocols.[1][4] Based on data for the compound and structurally similar quinazoline derivatives, the following hazards should be considered:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H402: Harmful to aquatic life.
Given these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles providing a complete seal. A face shield should be used when there is a risk of splashing.[4] | Protects against eye irritation and splashes. |
| Skin Protection | Nitrile gloves. Inspect for tears before use. Remove and dispose of contaminated gloves immediately. | Prevents skin irritation and potential allergic reactions.[4] |
| Flame-resistant laboratory coat, fully buttoned. | Protects skin and clothing from contamination.[4] | |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[5] | Minimizes inhalation of dust particles, which may cause respiratory irritation.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from strong oxidizing agents and strong acids.[5]
2.2. Handling and Use
-
Engineering Controls: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[5]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[4]
2.3. Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.[4]
-
Waste Segregation: Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[7] Do not let the product enter drains.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Wash the skin with soap and water. If irritation or a rash occurs, seek medical attention.[1][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill Response:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1][5]
-
Avoid dust formation.[1]
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled solid and place it into a suitable, closed container for disposal.[7]
-
Do not flush into surface water or the sanitary sewer system.[5][7]
Experimental Workflow and Safety Logic
The following diagrams illustrate the standard operational workflow for handling this compound and the logical relationship of the key safety procedures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 1207-75-6 CAS MSDS (3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
